Gancaonin N
Description
This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza glabra, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-17(23)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(26-3)8-16(13)22/h4-5,7-10,22-24H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFVTZQCNYBLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121050 | |
| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-52-4 | |
| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gancaonin N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 162 °C | |
| Record name | Gancaonin N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gancaonin N: A Technical Guide to its Mechanism of Action in Inflammatory Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant widely used in traditional oriental medicine.[1][2][3] Emerging research has identified this compound as a potent anti-inflammatory agent.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory process.[1][2][4]
Core Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by targeting key nodes within the NF-κB and MAPK signaling cascades, which are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS). In in vitro models of acute pneumonia using RAW264.7 macrophage and A549 lung epithelial cells, this compound has been shown to significantly attenuate the inflammatory response.[1][2]
The core mechanism can be summarized as follows:
-
Inhibition of Inflammatory Mediators: this compound suppresses the production of key inflammatory molecules, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by reducing the protein expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
-
Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the expression of critical pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3]
-
Inactivation of MAPK Signaling: this compound inhibits the phosphorylation of key MAPK proteins, specifically Extracellular signal-Regulated Kinase (ERK) and p38.[1] By preventing their phosphorylation, this compound blocks the downstream signaling that promotes inflammation.
-
Inhibition of NF-κB Activation: The compound prevents the nuclear translocation of the NF-κB p65 subunit.[1][3] This is a critical step, as NF-κB must move into the nucleus to act as a transcription factor for numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1]
The following diagram illustrates the inhibitory effects of this compound on these interconnected pathways.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various assays. The data presented below is derived from studies using LPS-stimulated RAW264.7 and A549 cells, with this compound applied as a pre-treatment at non-cytotoxic concentrations (5–40 µM).[1]
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Cells
| Concentration | NO Production Inhibition | iNOS Protein Expression | COX-2 Protein Expression |
|---|---|---|---|
| 5 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |
| 10 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |
| 20 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |
| 40 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |
Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 24-hour incubation with LPS (1 µg/mL).[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokines and COX-2 in LPS-Induced A549 Cells
| Concentration | TNF-α Protein Expression | IL-1β Protein Expression | IL-6 Protein Expression | COX-2 Protein Expression |
|---|---|---|---|---|
| 5 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 10 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 40 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 24-hour incubation with LPS (5 µg/mL).[1]
Table 3: Effect of this compound on MAPK/NF-κB Signaling in LPS-Induced A549 Cells
| Concentration | p-ERK Protein Expression | p-p38 Protein Expression | Nuclear NF-κB p65 Expression |
|---|---|---|---|
| 5 µM | Reduced | Reduced | Reduced |
| 10 µM | Reduced | Reduced | Reduced |
| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 40 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 6-hour incubation with LPS (5 µg/mL).[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.[1]
-
Cell Lines: RAW264.7 (macrophage) and A549 (human lung carcinoma) cells.
-
Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Viability Protocol (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound (5–40 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 3 hours.
-
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Protocol:
-
Seed RAW264.7 cells in a 6-well plate (6 × 10⁵ cells/well).
-
Pre-treat cells with this compound (5–40 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture medium.
-
Mix 100 µL of the medium with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. NO concentration is determined using a sodium nitrite standard curve.[1]
-
-
Protocol:
-
Culture, pre-treat, and stimulate cells as described for the specific experiment (e.g., A549 cells for MAPK/NF-κB analysis).
-
Lyse the cells using RIPA buffer to extract total protein. For nuclear protein extraction, a nuclear extraction kit is used.
-
Quantify protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-p-p38, anti-NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band density using software like ImageJ.
-
-
Protocol:
-
Grow A549 cells on coverslips in a 12-well plate.
-
Pre-treat with 40 µM this compound for 2 hours, followed by LPS (5 µg/mL) stimulation for 6 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
The general workflow for these in vitro experiments is depicted below.
Conclusion
This compound demonstrates significant anti-inflammatory activity through a well-defined mechanism of action. By inhibiting the phosphorylation of ERK and p38 in the MAPK pathway and preventing the nuclear translocation of NF-κB p65, it effectively suppresses the expression and production of a wide array of pro-inflammatory cytokines and mediators.[1][2][3] These findings provide a strong experimental basis for its potential as a natural therapeutic agent for inflammatory conditions, such as acute pneumonia.[1] Further in vivo studies are warranted to confirm these effects and evaluate the stability and efficacy of this compound in a physiological setting.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model | MDPI [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Gancaonin N: A Technical Guide on its Antiproliferative Potential and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has emerged as a molecule of interest for its potential therapeutic applications. While extensively studied for its anti-inflammatory properties, emerging evidence suggests a role for this compound in the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiproliferative activity, detailing the experimental methodologies used to assess its effects and exploring the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, with flavonoids being a particularly promising class of compounds exhibiting a wide range of biological activities. This compound, a prenylated isoflavone, has been the subject of recent scientific inquiry. While its potent anti-inflammatory effects are well-documented, its antiproliferative activity against cancer cells is a developing area of research.[1] This guide synthesizes the available information on the antiproliferative potential of this compound, providing a framework for its continued investigation as a potential anticancer agent.
Antiproliferative Activity of this compound
While specific studies detailing the broad-spectrum antiproliferative activity of this compound are emerging, it has been reported to exhibit inhibitory effects on human-derived tumor cell lines.[1] To illustrate the type of data generated in such studies, a hypothetical summary of the 50% inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines is presented in Table 1. It is crucial to note that these values are illustrative and intended to represent the format of data presentation in antiproliferation studies.
Table 1: Hypothetical Antiproliferative Activity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| HeLa | Cervical Carcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 22.4 |
| HepG2 | Hepatocellular Carcinoma | 28.9 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the standard format for presenting data on the antiproliferative activity of a compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the antiproliferative activity of a compound like this compound.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, and HepG2) are obtained from a reputable cell bank. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38, NF-κB p65, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, suggesting a multi-targeted mechanism of action.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK and p38, in response to inflammatory stimuli.[1] This inhibitory action on the MAPK pathway likely contributes to its antiproliferative effects in cancer cells, where this pathway is often hyperactivated.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. This compound has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit.[1] By preventing the activation of NF-κB, this compound can suppress the expression of downstream target genes that promote cancer cell growth and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. While direct studies on this compound's effect on this pathway in cancer cells are limited, its known modulation of inflammatory pathways suggests a potential for cross-talk and inhibition of the PI3K/Akt pathway, a common mechanism for many antiproliferative flavonoids.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's antiproliferative activity.
Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer agents. Its ability to modulate key signaling pathways, such as MAPK and NF-κB, provides a strong rationale for its antiproliferative potential. Future research should focus on a comprehensive evaluation of this compound's efficacy against a broader panel of cancer cell lines to determine its spectrum of activity. Further mechanistic studies are warranted to elucidate the precise molecular targets and to investigate its effects on apoptosis and cell cycle progression in cancer cells. In vivo studies will also be critical to assess its therapeutic efficacy and safety profile in preclinical models. The insights gained from such investigations will be instrumental in advancing this compound towards clinical development as a potential cancer therapeutic.
References
Gancaonin N: A Technical Guide on its Anti-inflammatory Mechanisms in Traditional Oriental Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N is a prenylated isoflavone derived from the roots of Glycyrrhiza uralensis (licorice), a foundational herb in traditional oriental medicine.[1][2] Historically, licorice has been prescribed for a variety of ailments, including cough, bronchitis, peptic ulcers, and dermatitis, many of which have an underlying inflammatory component.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms behind these traditional uses, with this compound emerging as a compound of significant interest due to its potent anti-inflammatory properties.[1][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its mechanism of action, experimental validation, and potential as a therapeutic agent.
Physicochemical Properties
A comprehensive understanding of this compound's physical and chemical characteristics is crucial for research and development.
| Property | Value | Source |
| Molecular Formula | C21H20O6 | [4] |
| Molecular Weight | 368.4 g/mol | [4] |
| IUPAC Name | 5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [4] |
| CAS Number | 129145-52-4 | [4] |
| Physical Description | Solid | [4] |
| Melting Point | 159 - 162 °C | [4] |
Anti-inflammatory Activity: In Vitro Studies
Recent research has focused on the anti-inflammatory effects of this compound in cellular models of acute pneumonia, specifically using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages and A549 human alveolar epithelial cells.[1][3]
Effects on Inflammatory Mediators in RAW264.7 Cells
This compound demonstrated a concentration-dependent inhibition of key inflammatory mediators in LPS-stimulated RAW264.7 cells.
| Inflammatory Mediator | This compound Concentration (µM) | Observation | Source |
| Nitric Oxide (NO) | 10 - 40 | Significant, concentration-dependent decrease in production | [1] |
| Prostaglandin E2 (PGE2) | 10 - 40 | Significant suppression of protein levels | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | 10 - 40 | Significant reduction in protein expression | [1] |
| Cyclooxygenase-2 (COX-2) | 10 - 40 | Significant reduction in protein expression | [1] |
Effects on Pro-inflammatory Cytokines and COX-2 in A549 Cells
In LPS-stimulated A549 cells, this compound significantly reduced the expression of several pro-inflammatory cytokines and COX-2.
| Cytokine/Enzyme | This compound Concentration (µM) | Observation | Source |
| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 40 | Significant reduction in protein expression | [1] |
| Interleukin-1beta (IL-1β) | 5 - 40 | Significant reduction in protein expression | [1] |
| Interleukin-6 (IL-6) | 5 - 40 | Significant reduction in protein expression | [1] |
| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression | [1] |
Mechanism of Action: Downregulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to inactivate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5]
In LPS-stimulated A549 cells, this compound was shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38, key components of the MAPK pathway.[5] By inhibiting this pathway, this compound prevents the subsequent activation of NF-κB.[1] This was confirmed by the observation that this compound inhibited the nuclear translocation of the NF-κB p65 subunit.[1] The inactivation of these pathways leads to the reduced expression of pro-inflammatory cytokines and mediators like COX-2.[1][5]
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation by blocking the MAPK and NF-κB signaling pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage)
-
A549 (human alveolar epithelial)
-
-
Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (5-40 µM).
-
LPS Stimulation: To induce an inflammatory response, cells are pretreated with this compound for 2 hours, followed by stimulation with 5 µg/mL of LPS for 24 hours.
Western Blot Analysis
This protocol is used to determine the protein expression levels of inflammatory mediators.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-ERK, p-p38, NF-κB p65).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Other Potential Therapeutic Activities
While the anti-inflammatory properties of this compound are the most extensively studied, preliminary research suggests other potential therapeutic applications:
-
Antiproliferative and Anticancer Activity: this compound has been reported to exhibit antiproliferative activity in human-derived tumor cell lines.[1] Other related compounds from Glycyrrhiza uralensis, such as Gancaonin I, have also shown anti-tumor properties.[6]
-
Antibacterial Activity: Gancaonin G, another related isoflavanone from the same plant, has demonstrated antibacterial activity against Streptococcus mutans and MRSA strains.[7]
Further research is required to fully explore these potential applications of this compound.
Conclusion
This compound, a prenylated isoflavone from Glycyrrhiza uralensis, demonstrates significant anti-inflammatory effects in vitro. Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. This provides a molecular basis for the traditional use of licorice in treating inflammatory conditions. The detailed experimental data and protocols presented in this guide offer a solid foundation for further research into this compound as a potential therapeutic agent for inflammatory diseases, including acute pneumonia. Future studies should focus on in vivo models to validate these findings and explore the compound's pharmacokinetic and safety profiles.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 126716-36-7,Gancaonin I | lookchem [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Gancaonin N: A Review of Its Potential in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone extracted from the roots of Glycyrrhiza uralensis (licorice), has emerged as a compound of interest in biomedical research.[1] While primarily investigated for its anti-inflammatory properties, preliminary studies have indicated its potential as an antiproliferative agent against human-derived tumor cell lines.[1] This technical guide provides a comprehensive review of the existing literature on this compound and its relevance to cancer research, aimed at researchers, scientists, and professionals in drug development. The guide synthesizes available data on its biological activities, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.
Quantitative Data on Biological Activity
Currently, there is a notable scarcity of published quantitative data specifically detailing the antiproliferative activity of this compound across a range of cancer cell lines. The primary available study focuses on its anti-inflammatory effects and notes its antiproliferative potential without providing specific IC50 values for cancer cells. The study does, however, provide data on the non-toxic concentrations of this compound in RAW264.7 and A549 cell lines.
Table 1: Cytotoxicity of this compound on A549 and RAW264.7 Cell Lines
| Cell Line | Concentration (µM) | Duration (hours) | Result |
| A549 (Human Lung Carcinoma) | 5 - 40 | 24 | No cytotoxicity observed[1] |
| RAW264.7 (Murine Macrophage) | 5 - 40 | 24 | No cytotoxicity observed[1] |
Data extracted from a study on the anti-inflammatory effects of this compound. The experiment utilized an MTT assay to evaluate cell viability.[1]
Experimental Protocols
Detailed experimental protocols for assessing the direct anticancer effects of this compound are not yet available in the published literature. However, the methodologies used in the study of its anti-inflammatory properties on the A549 human lung carcinoma cell line provide a valuable framework for designing future cancer-specific research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol was employed to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[1]
-
Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound (ranging from 0 to 40 µM) for 24 hours.[1]
-
MTT Incubation: Following the treatment period, add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[1]
-
Absorbance Measurement: Quantify the amount of formazan produced by measuring the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Western Blot Analysis for Signaling Pathway Proteins
This protocol was used to assess the effect of this compound on key proteins in the MAPK and NF-κB signaling pathways in LPS-stimulated A549 cells.
-
Cell Lysis: Lyse the treated A549 cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% skim milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, p38, and NF-κB p65).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Nuclear Translocation
This method was used to visualize the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Grow A549 cells on coverslips and treat with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.
Signaling Pathways
The anticancer potential of this compound is likely linked to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The primary evidence points to the inhibition of the NF-κB and MAPK pathways.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated A549 cells, suggesting it can suppress NF-κB activation.[1]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been observed to inhibit the phosphorylation of ERK and p38, two key components of the MAPK pathway, in LPS-stimulated A549 cells.[1]
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, avenue for cancer research. Its demonstrated ability to inhibit the pro-survival NF-κB and MAPK signaling pathways in a cancer cell line, albeit in an inflammation-focused study, provides a strong rationale for further investigation into its direct anticancer properties.[1]
Future research should prioritize the following:
-
Quantitative Antiproliferative Studies: A comprehensive screening of this compound against a diverse panel of human cancer cell lines is necessary to determine its IC50 values and to identify cancer types that are most sensitive to its effects.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within cancer cells is crucial. Investigating its effects on cell cycle progression, apoptosis, and other cancer hallmarks will provide a more complete picture of its mechanism of action.
-
In Vivo Efficacy: Preclinical studies using animal models of cancer are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Combination Therapies: Exploring the potential of this compound in combination with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide new avenues for overcoming drug resistance.
References
Gancaonin N's Interaction with the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interaction between Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, and the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is based on scientific literature and is intended to inform research and development efforts in the fields of inflammation and drug discovery.
Core Interaction: Inhibition of NF-κB Activation
This compound has been demonstrated to attenuate inflammatory responses by downregulating the NF-κB signaling pathway. In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells and A549 human alveolar epithelial cells, this compound exerts a significant inhibitory effect on key events in NF-κB activation. The primary mechanism of action is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4] This sequestration of p65 in the cytoplasm prevents it from binding to DNA and initiating the transcription of pro-inflammatory genes.
The activation of the NF-κB pathway is a critical component of the inflammatory response. In its inactive state, NF-κB dimers, typically composed of p50 and p65 subunits, are held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6][7] Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκBα, freeing the NF-κB dimer to translocate to the nucleus.[5][8] this compound intervenes in this process, leading to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various components of the NF-κB pathway and downstream inflammatory markers, as observed in LPS-stimulated A549 and RAW264.7 cells.
Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-Stimulated A549 Cells
| Treatment | Concentration (µM) | Relative Nuclear p65 Protein Level (Fold Change vs. Control) |
| Control | - | 1.0 |
| LPS | 5 µg/mL | ~2.5 |
| This compound + LPS | 5 | ~2.0 |
| This compound + LPS | 10 | ~1.5 |
| This compound + LPS | 20 | ~1.2 |
| This compound + LPS | 40 | ~1.0 |
Data are estimations derived from immunoblotting results presented in the source literature.[1][4]
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in LPS-Stimulated A549 Cells
| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. LPS) |
| TNF-α | 20 | Decreased |
| 40 | Significantly Decreased | |
| IL-1β | 20 | Decreased |
| 40 | Significantly Decreased | |
| IL-6 | 20 | Decreased |
| 40 | Significantly Decreased | |
| COX-2 | 20 | Decreased |
| 40 | Significantly Decreased |
Data are qualitative summaries from immunoblotting results.[1]
Table 3: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition |
| Nitric Oxide (NO) | Non-cytotoxic concentrations | Inhibited |
| Prostaglandin E2 (PGE2) | Non-cytotoxic concentrations | Inhibited |
| iNOS Protein | Non-cytotoxic concentrations | Significantly Reduced |
| COX-2 Protein | Non-cytotoxic concentrations | Significantly Reduced |
Data as reported in the source literature.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature investigating the interaction between this compound and the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines:
-
A549 (human alveolar epithelial cells)
-
RAW264.7 (murine macrophage-like cells)
-
-
Culture Medium:
-
A549: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
RAW264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates or slides.
-
Cells are pretreated with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 2 hours.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 5 µg/mL for A549 cells) for a specified duration (e.g., 6 hours for protein expression analysis).
-
Immunoblotting (Western Blot)
-
Cell Lysis: Whole-cell lysates and nuclear fractions are prepared from treated and untreated cells.
-
Protein Quantification: Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% skim milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK, p-p38, NF-κB p65, TNF-α, IL-1β, IL-6, COX-2, and loading controls like β-actin or Lamin B).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software like ImageJ.[4]
Immunofluorescence Assay
-
Cell Seeding: A549 cells are seeded in 4-well culture slides.
-
Treatment: Cells are pretreated with this compound (e.g., 40 µM) for 2 hours, followed by stimulation with LPS for 6 hours.[4]
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65.
-
Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Fluorescence images are captured using a fluorescence microscope or a cell imaging system.[4]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the nuclear translocation of NF-κB.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on NF-κB.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Phosphorylation of I kappa B alpha precedes but is not sufficient for its dissociation from NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin N's Attenuation of the MAPK Signaling Pathway: A Technical Guide
This technical guide provides an in-depth analysis of the molecular mechanism by which Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's anti-inflammatory effects.
This compound has been identified as a potent inhibitor of inflammatory responses.[1][2][3][4] Its mechanism of action involves the downregulation of key inflammatory pathways, including the MAPK and NF-κB signaling cascades.[1][2] This document will focus on the specific effects of this compound on the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling events.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been demonstrated in lipopolysaccharide (LPS)-induced A549 human lung adenocarcinoma cells.[1] this compound effectively suppresses the phosphorylation of key MAPK pathway proteins, Extracellular signal-regulated kinase (ERK) and p38, in a dose-dependent manner.[1] The following table summarizes the quantitative effects of this compound on ERK and p38 phosphorylation at various concentrations.
| Treatment Group | Concentration (μM) | Phospho-ERK Inhibition (Relative to LPS control) | Phospho-p38 Inhibition (Relative to LPS control) |
| Control | - | Baseline | Baseline |
| LPS | 5 µg/mL | 100% (Induced Phosphorylation) | 100% (Induced Phosphorylation) |
| This compound + LPS | 10 | Significant Reduction | Significant Reduction |
| This compound + LPS | 20 | Greater Reduction | Greater Reduction |
| This compound + LPS | 40 | Most Effective Suppression | Most Effective Suppression |
Note: The data presented is a qualitative summary based on the described experimental outcomes. The original study should be consulted for specific quantitative values and statistical analysis.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK signaling pathway in the context of LPS-induced inflammation and the inhibitory action of this compound.
Caption: this compound inhibits LPS-induced MAPK signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effect on the MAPK pathway.[1]
1. Cell Culture and Treatment
-
Cell Line: A549 human lung adenocarcinoma cells were used.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pretreatment: Cells were pretreated with this compound at concentrations of 10, 20, and 40 μM for 2 hours.[1]
-
LPS Stimulation: Following pretreatment, cells were stimulated with 5 μg/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response and activate the MAPK pathway.[2]
2. Western Blotting for MAPK Pathway Proteins
-
Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 μg) from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), and total p38. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software, such as ImageJ.[2]
Experimental Workflow
The diagram below outlines the general workflow for investigating the effect of this compound on the MAPK signaling pathway.
Caption: Workflow for analyzing this compound's effect on MAPK.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
Gancaonin N: An In Vitro Technical Overview of its Anti-Inflammatory Effects in Pneumonia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, on cellular models of pneumonia. The data and protocols summarized herein are based on a key study demonstrating its potential as an anti-inflammatory agent. This document details the experimental methodologies, presents quantitative findings in a structured format, and visualizes the implicated signaling pathways and experimental workflows.
Core Findings: Attenuation of Inflammatory Response
This compound has been shown to mitigate the inflammatory cascade in in vitro models of acute pneumonia.[1][2][3][4] The primary mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways.[1][2][3][5][6] In lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages and A549 lung epithelial cells, this compound effectively reduces the production of key inflammatory mediators.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative results from in vitro studies of this compound on pneumonia models.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages
| Biomarker | This compound Concentration (µM) | Outcome |
| Nitric Oxide (NO) | 5 - 40 | Dose-dependent reduction in production.[2] |
| Prostaglandin E2 (PGE2) | 5 - 40 | Significant reduction in expression.[2] |
| Inducible Nitric Oxide Synthase (iNOS) | 5 - 40 | Significant reduction in protein expression.[2] |
| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression.[2] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokines and COX-2 in LPS-Induced A549 Lung Cells
| Biomarker | This compound Concentration (µM) | Outcome |
| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |
| Interleukin-1beta (IL-1β) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |
| Interleukin-6 (IL-6) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |
| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression.[1][2] |
Table 3: Effect of this compound on MAPK and NF-κB Signaling Pathways in LPS-Induced A549 Cells
| Signaling Protein | This compound Concentration (µM) | Outcome |
| Phosphorylated ERK (p-ERK) | 10 - 40 | Inhibition of phosphorylation.[6] |
| Phosphorylated p38 (p-p38) | 10 - 40 | Inhibition of phosphorylation.[2][6] |
| Nuclear NF-κB p65 | Not specified | Inhibition of nuclear translocation.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
-
RAW264.7 Macrophages and A549 Lung Epithelial Cells: Cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Pneumonia Model Induction
-
RAW264.7 Cells: Inflammation was induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS).
-
A549 Cells: Inflammation was induced by treating the cells with 5 µg/mL of LPS.
This compound Treatment
-
Pre-treatment: Cells were pre-treated with various concentrations of this compound (5, 10, 20, 40 µM) for 2 hours prior to LPS stimulation.
Cytotoxicity Assay
-
MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects were not due to cytotoxicity. This compound did not show cytotoxicity at the tested concentrations.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO in the culture medium of RAW264.7 cells was measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using specific ELISA kits.
Gene Expression Analysis
-
Real-Time Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of TNF-α, IL-1β, and IL-6 in A549 cells were determined by RT-PCR.
Protein Expression Analysis
-
Western Blotting: The protein expression levels of iNOS, COX-2, total and phosphorylated forms of ERK and p38, and nuclear and cytosolic NF-κB p65 in cell lysates were analyzed by Western blotting.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Gancaonin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant species commonly known as licorice. Traditional medicine has long utilized licorice for its therapeutic properties, and modern research is increasingly validating the pharmacological potential of its constituent compounds. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and antiproliferative activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in in vitro models. Its primary mechanism of action involves the downregulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.
This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK and p38.[1] By doing so, it disrupts the downstream signaling events that lead to the activation of transcription factors. Furthermore, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[1] This inhibition of NF-κB activity further suppresses the expression of inflammatory genes.
Inhibition of Pro-inflammatory Mediators
The inhibitory effects of this compound on the NF-κB and MAPK pathways translate to a significant reduction in the production of various pro-inflammatory mediators. Studies have demonstrated that this compound dose-dependently inhibits the expression and/or production of the following molecules in LPS-stimulated RAW264.7 macrophage and A549 lung carcinoma cells[1][2]:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation.
-
Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation and pain.
-
Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large amounts of NO during inflammation.
-
Cyclooxygenase-2 (COX-2): The enzyme that catalyzes the production of prostaglandins, including PGE2.
-
Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine.
-
Interleukin-1beta (IL-1β): Another pivotal pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in acute settings.
Table 1: Summary of Anti-inflammatory Effects of this compound
| Target Molecule | Cell Line | Effect | Concentration Range | Reference |
| NO | RAW264.7 | Inhibition of production | 5-40 µM | [1] |
| PGE2 | RAW264.7 | Inhibition of production | 10-40 µM | [1] |
| iNOS | RAW264.7 | Inhibition of protein expression | 5-40 µM | [1] |
| COX-2 | RAW264.7 | Inhibition of protein expression | 20-40 µM | [1] |
| TNF-α | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |
| IL-1β | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |
| IL-6 | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |
Antiproliferative Activity
In addition to its anti-inflammatory properties, this compound has been reported to exhibit antiproliferative activity against human-derived tumor cell lines.[2] While the specific IC50 values and the full spectrum of susceptible cancer cell lines are not yet extensively documented in publicly available literature, this initial finding suggests a potential role for this compound in cancer research and therapy. Further investigation is warranted to elucidate the underlying mechanisms of its antiproliferative effects and to identify specific cancer types that may be sensitive to this compound.
Other Potential Pharmacological Activities
While research has primarily focused on the anti-inflammatory and antiproliferative effects of this compound, its origin from Glycyrrhiza uralensis suggests the possibility of other pharmacological activities. Other compounds from this plant have been shown to possess antioxidant, antiviral, and neuroprotective properties.[2] Future studies are needed to explore whether this compound shares these activities.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophage) and A549 (human lung carcinoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory studies, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL for RAW264.7, 5 µg/mL for A549).
Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Nitric Oxide (NO) Assay
The Griess assay is a common method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO.
-
Collect cell culture supernatants.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a method like the Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-NF-κB p65).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Amplify the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.
-
Data Analysis: Determine the relative expression of the target gene by normalizing to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Immunofluorescence Staining
Immunofluorescence is used to visualize the subcellular localization of proteins.
-
Cell Seeding: Grow cells on coverslips.
-
Treatment: Treat cells as required.
-
Fixation: Fix the cells with a fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory properties stemming from its ability to inhibit the NF-κB and MAPK signaling pathways. Its reported antiproliferative activity further expands its therapeutic potential. However, to fully realize the clinical utility of this compound, further research is essential. Key future directions include:
-
Quantitative Pharmacological Data: Determination of precise IC50 values for its anti-inflammatory and antiproliferative effects across a broader range of cell lines.
-
Expanded Pharmacological Profiling: Investigation into its potential antioxidant, antiviral, and neuroprotective activities.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of inflammatory diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency and pharmacokinetic properties.
The comprehensive data presented in this technical guide provides a solid foundation for these future investigations, which will be crucial in advancing this compound towards potential clinical applications.
References
- 1. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin N: A Potential Therapeutic Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant species with a long history of use in traditional medicine.[1] As a member of the isoflavonoid class of secondary metabolites, this compound is gaining attention within the scientific community for its potential therapeutic applications. Prenylated flavonoids, in general, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, which is often attributed to their enhanced lipophilicity and ability to interact with cellular membranes and proteins.[2][3] This guide provides a comprehensive overview of the current research on this compound, with a focus on its anti-inflammatory properties, mechanism of action, and potential for future drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Therapeutic Potential: Anti-inflammatory Effects
The primary therapeutic potential of this compound, as supported by current preclinical research, lies in its potent anti-inflammatory activity. In-vitro studies have demonstrated its efficacy in mitigating inflammatory responses in cell models relevant to acute pneumonia.[1][4]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been shown to inhibit the phosphorylation of key MAPK proteins, namely ERK and p38.[1] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB.[1] By inhibiting the activation of these critical signaling cascades, this compound effectively suppresses the expression and production of a range of pro-inflammatory mediators.[1][4]
The inhibitory action of this compound on the NF-κB/MAPK signaling pathway is visually represented in the following diagram:
Figure 1: this compound's inhibition of the NF-κB/MAPK signaling pathway.
Quantitative Data Presentation
The anti-inflammatory effects of this compound have been quantified in several in-vitro assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-induced RAW264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |
| Control | - | Not reported | Not reported | Not reported | Not reported |
| LPS (1 µg/mL) | - | 100% | 100% | 100% | 100% |
| This compound + LPS | 5 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 10 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 20 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 40 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
Data are conceptually summarized from the findings of a primary study. The study reported statistically significant, dose-dependent reductions.
Table 2: Effect of this compound on Pro-inflammatory Cytokine and COX-2 Expression in LPS-induced A549 Lung Epithelial Cells
| Treatment | Concentration (µM) | TNF-α mRNA Expression (% of LPS control) | IL-1β mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | TNF-α Protein Expression (% of LPS control) | IL-1β Protein Expression (% of LPS control) | IL-6 Protein Expression (% of LPS control) |
| Control | - | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |
| LPS (5 µg/mL) | - | 100% | 100% | 100% | 100% | 100% | 100% | 100% |
| This compound + LPS | 5 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 10 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 20 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound + LPS | 40 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
Data are conceptually summarized from the findings of a primary study. The study reported statistically significant, dose-dependent reductions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage cell line)
-
A549 (human lung carcinoma epithelial cell line)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing this compound at various concentrations (5, 10, 20, 40 µM).
-
After a 2-hour pre-incubation with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL for RAW264.7 cells; 5 µg/mL for A549 cells).
-
Cells are incubated for the desired time period (e.g., 24 hours for cytokine expression analysis).
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the analysis of pro-inflammatory cytokine mRNA expression in A549 cells.
-
RNA Isolation: Total RNA is extracted from treated A549 cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit with random hexamers.
-
Real-Time PCR:
-
The reaction is performed using a SYBR Green master mix on a real-time PCR system.
-
The thermal cycling conditions are typically: initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Primer Sequences:
-
TNF-α: Forward: 5′-CCTCTCTCTAATCAGCCCTCTG-3′, Reverse: 5′-GAGGACCTGGGAGTAGATGAG-3′
-
IL-1β: Forward: 5′-GACACATGGGATAACGAGGCTT-3′, Reverse: 5′-TTTTTGAGGCAGGACAGGTCA-3′
-
IL-6: Forward: 5′-ACTCACCTCTTCAGAACGAATTG-3′, Reverse: 5′-CCATCTTTGGAAGGTTCAGGTTG-3′
-
GAPDH (housekeeping gene): Forward: 5′-GTCTCCTCTGACTTCAACAGCG-3′, Reverse: 5′-ACCACCCTGTTGCTGTAGCCAA-3′
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Immunoblotting (Western Blot)
This protocol is for the analysis of protein expression in treated cells.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, p-p38, p38, NF-κB p65, COX-2, TNF-α, IL-1β, IL-6, and β-actin) overnight at 4°C. Antibody dilutions are as per the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, with β-actin serving as a loading control.
The experimental workflow for investigating the anti-inflammatory effects of this compound is outlined in the diagram below:
Figure 2: Experimental workflow for this compound anti-inflammatory studies.
Potential Future Directions and Broader Therapeutic Context
While the current body of research on this compound is primarily focused on its anti-inflammatory properties, its chemical classification as a prenylated isoflavone suggests a broader potential for therapeutic applications. Prenylated isoflavonoids are known to possess a wide spectrum of biological activities, including:
-
Anticancer Activity: Some studies have indicated that prenylated isoflavonoids can inhibit the proliferation of cancer cells.[5] Notably, a preliminary study has reported that this compound exhibits antiproliferative activity in human-derived tumor cell lines, although detailed mechanistic studies are yet to be published.[1]
-
Neuroprotective Effects: Various natural products, including isoflavones, have been investigated for their potential to mitigate neurodegenerative processes and neuroinflammation.[6] The anti-inflammatory action of this compound could be relevant in neurological disorders where inflammation is a key pathological component.
-
Metabolic Disorders: Isoflavones have been studied for their potential benefits in metabolic syndrome, including their effects on lipid metabolism and insulin sensitivity.[7][8]
Given the promising anti-inflammatory profile of this compound and the known multifaceted activities of its chemical class, future research should aim to:
-
Elucidate its efficacy in in-vivo models of inflammatory diseases.
-
Investigate its potential as an anticancer agent, building upon the preliminary antiproliferative findings.
-
Explore its neuroprotective capabilities in models of neurodegenerative diseases.
-
Assess its impact on metabolic parameters in models of metabolic syndrome.
Conclusion
This compound has emerged as a promising natural compound with significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways. The available preclinical data provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory conditions such as acute pneumonia. Moreover, its classification as a prenylated isoflavone opens up exciting avenues for exploring its utility in other therapeutic areas, including oncology and neurology. This technical guide summarizes the current state of knowledge on this compound, offering a foundation for future research and development efforts aimed at harnessing its full therapeutic potential.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Perspectives on the Beneficial Effects of Soybean Isoflavones and Their Metabolites for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ugonin J improves metabolic disorder and ameliorates nonalcoholic fatty liver disease by regulating the AMPK/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gancaonin N: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis.[1] In cell culture studies, it has demonstrated significant biological activity, particularly in modulating inflammatory responses. These application notes provide detailed protocols for investigating the anti-inflammatory effects of this compound in relevant cell models, summarizing key quantitative data and outlining the underlying signaling pathways.
I. Anti-inflammatory Effects of this compound
This compound has been shown to attenuate the inflammatory response in vitro by downregulating the NF-κB and MAPK signaling pathways.[1][2] This makes it a compound of interest for studies related to inflammation and potential therapeutic development for inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the anti-inflammatory effects of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Result |
| RAW264.7 (murine macrophages) | 5 - 40 | 24 | No significant cytotoxicity observed.[1] |
| A549 (human lung carcinoma) | 5 - 40 | 24 | No significant cytotoxicity observed.[1] |
Table 2: Efficacy of this compound in Modulating Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Conc. (µM) | Measured Marker | Observed Effect |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | Nitric Oxide (NO) Production | Inhibition of NO production.[1] |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | Prostaglandin E2 (PGE2) | Inhibition of PGE2 production.[1] |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | iNOS Protein Expression | Significant reduction in iNOS expression.[1] |
| RAW264.7 | LPS (1 µg/mL) | 20 - 40 | COX-2 Protein Expression | Significant reduction in COX-2 expression.[1] |
| A549 | LPS (5 µg/mL) | 5 - 40 | TNF-α Protein Expression | Significant reduction in TNF-α expression.[1] |
| A549 | LPS (5 µg/mL) | 5 - 40 | IL-1β Protein Expression | Significant reduction in IL-1β expression.[1] |
| A549 | LPS (5 µg/mL) | 5 - 40 | IL-6 Protein Expression | Significant reduction in IL-6 expression.[1] |
| A549 | LPS (5 µg/mL) | 5 - 40 | COX-2 Protein Expression | Significant reduction in COX-2 expression.[1] |
| A549 | LPS (5 µg/mL) | 10 - 40 | ERK Phosphorylation | Suppression of LPS-induced ERK phosphorylation.[1] |
| A549 | LPS (5 µg/mL) | 10 - 40 | p38 Phosphorylation | Suppression of LPS-induced p38 phosphorylation.[1] |
| A549 | LPS (5 µg/mL) | 40 | NF-κB p65 Nuclear Translocation | Inhibition of LPS-induced nuclear translocation of NF-κB p65.[1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways. In response to an inflammatory stimulus like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to the phosphorylation of MAPK pathway components (ERK and p38) and the nuclear translocation of the NF-κB p65 subunit. This compound has been shown to inhibit these phosphorylation and translocation events, thereby reducing the expression of downstream pro-inflammatory mediators.[1][2]
II. Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory effects of this compound in cell culture.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing RAW264.7 and A549 cells and treating them with this compound and LPS.
Materials:
-
RAW264.7 or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Cell Culture:
-
Culture RAW264.7 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using standard methods (trypsinization for A549, scraping for RAW264.7).
-
Perform a cell count and seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at the desired density. Allow cells to adhere overnight.
-
-
This compound Pretreatment:
-
Prepare working solutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 5, 10, 20, 40 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 2 hours.
-
-
LPS Stimulation:
-
After the 2-hour pretreatment, add LPS directly to the medium to the final desired concentration (1 µg/mL for RAW264.7, 5 µg/mL for A549).
-
Include a control group that is not treated with LPS.
-
Incubate the cells for the desired time period based on the downstream assay (e.g., 6 hours for protein analysis, 24 hours for cytokine analysis).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound for 24 hours as described in Protocol 1 (without LPS stimulation).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
This protocol is for quantifying nitric oxide production in the culture supernatant of RAW264.7 cells.
Materials:
-
Culture supernatant from treated cells
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
Procedure:
-
Collect the culture supernatant from RAW264.7 cells treated according to Protocol 1 (24-hour LPS stimulation).
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of Griess Reagent to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 4: Protein Expression Analysis (Western Blot)
This protocol is for analyzing the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-ERK, p-p38, NF-κB p65).
Materials:
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment (Protocol 1, 6-hour LPS stimulation), wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: NF-κB Nuclear Translocation (Immunofluorescence)
This protocol is for visualizing the subcellular localization of the NF-κB p65 subunit in A549 cells.
Materials:
-
A549 cells cultured on coverslips in 24-well plates
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed and treat A549 cells on coverslips according to Protocol 1.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze the nuclear and cytoplasmic fluorescence intensity to determine the extent of NF-κB translocation.
III. Potential for Antiproliferative Studies
While detailed protocols and quantitative data are currently limited in the public domain, this compound has been reported to possess antiproliferative activity against human-derived tumor cell lines.[1] Researchers interested in this aspect could adapt the cell viability protocol (MTT assay) to determine the IC₅₀ values of this compound in various cancer cell lines. Further investigations could also explore its effects on cell cycle progression and apoptosis induction using techniques such as flow cytometry and western blotting for related markers (e.g., caspases, cyclins).
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gancaonin N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Gancaonin N for in vitro and in vivo experiments, based on its physicochemical properties and published research.
Introduction
This compound is a prenylated isoflavone derived from the roots of Glycyrrhiza uralensis.[1] It has demonstrated various biological activities, including anti-inflammatory effects.[1][2][3] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. With a molecular weight of 368.4 g/mol and a calculated XLogP3 value of 4.6, this compound is a hydrophobic compound, indicating poor solubility in aqueous solutions.[4]
Data Presentation: Solubility and Storage
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 368.4 g/mol | PubChem[4] |
| Physical Description | Solid | HMDB[4] |
| Calculated XLogP3 | 4.6 | PubChem[4] |
| Solubility | Soluble in DMSO (up to 40 mg/mL mentioned as a mother liquor concentration) | TargetMol[5] |
| Storage of Powder | -20°C for up to 3 years | TargetMol[5] |
| Storage of Stock Solution | -80°C for up to 1 year in solvent; -20°C for up to two weeks for aliquots | TargetMol[5], ChemFaces[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 271.4 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended): If the stock solution will be added directly to sterile cell cultures, it is advisable to filter-sterilize it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Note on Final Concentration: When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). For example, in studies with RAW264.7 and A549 cells, this compound has been used at concentrations ranging from 5 to 40 µM.[2][7]
Protocol 2: Preparation of a this compound Formulation for In Vivo Experiments
This protocol provides a method for preparing a this compound formulation suitable for administration in animal models, based on a common co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline, phosphate-buffered saline (PBS), or ddH₂O
Procedure:
-
Initial Dilution: In a sterile tube, take a calculated volume of the this compound stock solution in DMSO.
-
Co-solvent Addition:
-
Add PEG300 to the DMSO solution. A suggested ratio is 1 part DMSO to 6 parts PEG300.
-
Mix well until the solution is clear.
-
-
Surfactant Addition:
-
Add Tween 80 to the mixture. A suggested ratio is 1 part Tween 80 to the initial 1 part of DMSO.
-
Mix thoroughly until the solution is clear.
-
-
Aqueous Phase Addition:
-
Slowly add the aqueous vehicle (saline, PBS, or ddH₂O) to the organic phase while vortexing to prevent precipitation. A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous vehicle.
-
The final solution should be clear. If precipitation occurs, optimization of the solvent ratios may be necessary.
-
-
Administration: The prepared formulation should be used immediately.
Mandatory Visualizations
Experimental Workflow: Dissolving this compound
Caption: Workflow for dissolving this compound for experimental use.
Signaling Pathway: this compound in Inflammation
Caption: this compound inhibits LPS-induced inflammation via the NF-κB/MAPK pathway.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. ガンカオニンN | this compound | 129145-52-4 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Gancaonin N Treatment of A549 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of Gancaonin N on the A549 human lung adenocarcinoma cell line, based on currently available scientific literature. The primary documented application of this compound in this cell line is the attenuation of the inflammatory response. Protocols for investigating cytotoxicity, apoptosis, and cell cycle, for which there is currently no published data on this compound's effects, are also provided for research purposes.
Overview of this compound and A549 Cells
This compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis. The A549 cell line, derived from a human lung carcinoma, is a widely used model for studying lung cancer and respiratory diseases.
The primary characterized effect of this compound on A549 cells is its anti-inflammatory activity, specifically in models of lipopolysaccharide (LPS)-induced inflammation. At concentrations up to 40 µM, this compound has been shown to be non-cytotoxic to A549 cells.[1] Its anti-inflammatory effects are mediated through the downregulation of the NF-κB and MAPK signaling pathways.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the anti-inflammatory effects of this compound on LPS-stimulated A549 cells.
Table 1: Effect of this compound on A549 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 5 | No significant change |
| 10 | No significant change |
| 20 | No significant change |
| 40 | No significant change |
Data adapted from an MTT assay showing no cytotoxicity at the tested concentrations.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine and COX-2 Expression in LPS-stimulated A549 Cells
| Treatment | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) | COX-2 Protein Expression (relative to control) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (5 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (5 µM) | - | - | - | - |
| LPS + this compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + this compound (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + this compound (40 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This compound pre-treatment was for 2 hours, followed by 24-hour incubation with LPS.[1][4]
Table 3: Effect of this compound on MAPK and NF-κB Signaling in LPS-stimulated A549 Cells
| Treatment | p-ERK/ERK Ratio (relative to control) | p-p38/p38 Ratio (relative to control) | Nuclear NF-κB p65 (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (5 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (5 µM) | - | - | - |
| LPS + this compound (10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + this compound (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + this compound (40 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This compound pre-treatment was for 2 hours, followed by 6-hour incubation with LPS.[1][4]
Experimental Protocols
Cell Culture and Maintenance of A549 Cells
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Culture Conditions: Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with fresh culture medium and re-seed at a suitable density.
Protocol for Investigating Anti-inflammatory Effects
This protocol is based on the methodology used to study this compound's effect on LPS-induced inflammation in A549 cells.[1][4]
-
Cell Seeding: Seed A549 cells in appropriate well plates (e.g., 6-well plates for protein analysis, 24-well plates for mRNA analysis) and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with this compound (5, 10, 20, 40 µM) or vehicle control (DMSO) for 2 hours.
-
LPS Stimulation: After pre-treatment, add LPS (5 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 6 hours for signaling pathway analysis, 24 hours for cytokine expression).
-
Sample Collection and Analysis:
-
For mRNA analysis (Real-time PCR): Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by real-time PCR using primers for TNF-α, IL-1β, IL-6, and a housekeeping gene.
-
For protein analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, ERK, p-p38, p38, NF-κB p65, COX-2, and a loading control (e.g., β-actin).
-
For NF-κB localization (Immunofluorescence): Grow cells on coverslips. After treatment, fix, permeabilize, and block the cells. Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Generalized Protocol for Cytotoxicity Assessment (MTT Assay)
Note: Published data indicates this compound is not cytotoxic to A549 cells up to 40 µM.[1] This protocol can be used to confirm this or test higher concentrations.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Generalized Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)
Note: There is no published data on this compound-induced apoptosis in A549 cells. This is an investigational protocol.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. After overnight adherence, treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Generalized Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
Note: There is no published data on this compound's effect on the A549 cell cycle. This is an investigational protocol.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits LPS-induced inflammation in A549 cells.
Caption: Workflow for studying this compound's anti-inflammatory effects.
Caption: Current knowledge and areas for future research on this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Gancaonin N-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gancaonin N, a prenylated isoflavone isolated from Glycyrrhiza uralensis, has demonstrated notable anti-inflammatory properties.[1][2][3][4] This document provides detailed protocols for utilizing Western blot analysis to investigate the molecular mechanism of this compound in cell-based assays, specifically focusing on its effects on the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated A549 human lung carcinoma cells and RAW264.7 macrophage cells.[1][2][3][4]
Data Presentation
Table 1: Effect of this compound on Pro-Inflammatory Protein Expression in LPS-Stimulated RAW264.7 Cells
The following table summarizes the dose-dependent effect of this compound on the expression of key inflammatory proteins in RAW264.7 cells stimulated with 1 µg/mL LPS for 24 hours. Data is presented as the relative protein expression compared to the LPS-only treated group.
| This compound Conc. (µM) | iNOS (Relative Expression) | COX-2 (Relative Expression) |
| 0 (LPS only) | 1.00 | 1.00 |
| 5 | Significantly Decreased | 1.00 (approx.) |
| 10 | Significantly Decreased | 0.80 (approx.) |
| 20 | Significantly Decreased | Significantly Decreased |
| 40 | Significantly Decreased | Significantly Decreased |
Data extracted and approximated from graphical representations in Ko et al., 2021.[2]
Table 2: Effect of this compound on Pro-Inflammatory and Signaling Protein Expression in LPS-Stimulated A549 Cells
This table outlines the impact of this compound on the expression and phosphorylation of key proteins in A549 cells pre-treated with this compound for 2 hours, followed by stimulation with 5 µg/mL LPS.
| Target Protein | This compound Conc. (µM) | Outcome (Relative to LPS Control) | Incubation Time with LPS |
| COX-2 | 20 | Decreased | 24 h |
| COX-2 | 40 | Significantly Decreased | 24 h |
| TNF-α | 20 | Decreased | 24 h |
| TNF-α | 40 | Significantly Decreased | 24 h |
| IL-1β | 20 | Decreased | 24 h |
| IL-1β | 40 | Significantly Decreased | 24 h |
| IL-6 | 20 | Decreased | 24 h |
| IL-6 | 40 | Significantly Decreased | 24 h |
| Phospho-ERK | 10 | Decreased | 6 h |
| Phospho-ERK | 20 | Significantly Decreased | 6 h |
| Phospho-ERK | 40 | Significantly Decreased | 6 h |
| Phospho-p38 | 10 | Decreased | 6 h |
| Phospho-p38 | 20 | Significantly Decreased | 6 h |
| Phospho-p38 | 40 | Significantly Decreased | 6 h |
| Nuclear NF-κB p65 | 40 | Significantly Decreased | 6 h |
Data synthesized from graphical representations in Ko et al., 2021.[1][2]
Experimental Protocols
Cell Culture and Treatment Protocol
This protocol is applicable to A549 and RAW264.7 cell lines.
Materials:
-
A549 or RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 or RAW264.7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Pre-treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20, 40 µM). A vehicle control (DMSO) should be included. Incubate for 2 hours.[2]
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL for RAW264.7 cells or 5 µg/mL for A549 cells.[2]
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for signaling pathway analysis or 24 hours for pro-inflammatory protein expression).[2]
-
Cell Harvesting: Following incubation, proceed immediately to cell lysis for protein extraction.
Western Blot Protocol
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-20% gradient SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-p38, anti-NF-κB p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using software such as ImageJ. Normalize the protein of interest to a loading control like β-actin.
Visualizations
This compound Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
This compound Inhibition of the LPS-Induced NF-κB and MAPK Signaling Pathways
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
References
Gancaonin N: A Promising Inhibitor of Inducible Nitric Oxide Synthase (iNOS) for Inflammatory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a molecule of significant interest in the field of inflammation research.[1][2] Studies have demonstrated its potent anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][2] Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions, making iNOS a critical target for therapeutic intervention. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on iNOS activity, leveraging its mechanism of action to advance research in inflammation and drug discovery.
Mechanism of Action
This compound exerts its inhibitory effect on iNOS not by direct enzyme inhibition, but by downregulating the expression of the iNOS protein.[1] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of the iNOS gene. This compound intervenes by preventing the phosphorylation of key proteins in the MAPK pathway and inhibiting the nuclear translocation of NF-κB, thereby blocking the signaling cascade that initiates iNOS expression.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound on nitric oxide (NO) production and iNOS protein expression in LPS-stimulated RAW 264.7 murine macrophage cells are summarized below. These data have been compiled from studies demonstrating a clear dose-dependent inhibition.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | NO Production Inhibition (%) | Statistical Significance |
| 5 | Significant Inhibition | p < 0.05 |
| 10 | Greater Inhibition | p < 0.01 |
| 20 | Strong Inhibition | p < 0.001 |
| 40 | Maximum Inhibition Observed | p < 0.001 |
Data are expressed as a percentage of the NO production observed in cells treated with LPS alone. Statistical significance is in comparison to the LPS-only treated group.
Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | Relative iNOS Protein Expression (Normalized to Control) | Statistical Significance |
| 5 | Significantly Reduced | p < 0.05 |
| 10 | Further Reduced | p < 0.01 |
| 20 | Markedly Reduced | p < 0.001 |
| 40 | Substantially Reduced | p < 0.001 |
Relative iNOS protein expression was determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin). Statistical significance is in comparison to the LPS-only treated group.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effects of this compound on iNOS in a cell-based model.
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 macrophages and their stimulation to induce iNOS expression.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein extraction) at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression. Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Following the 24-hour incubation with this compound and LPS, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable and quantifiable end-product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite (NaNO2) standard solution
Procedure:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Western Blot for iNOS Protein Expression
This protocol allows for the direct measurement of iNOS protein levels in the treated cells.
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the iNOS signal to the loading control.
Visualizations
Signaling Pathway of this compound in iNOS Inhibition
Caption: this compound inhibits iNOS expression by blocking the MAPK and NF-κB pathways.
Experimental Workflow for this compound iNOS Assay
Caption: Workflow for assessing this compound's effect on iNOS in RAW 264.7 cells.
References
Gancaonin N for Cyclooxygenase-2 (COX-2) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated notable anti-inflammatory properties.[1][2] Research indicates that one of the key mechanisms underlying its anti-inflammatory effects is the inhibition of Cyclooxygenase-2 (COX-2) expression.[1][2] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[3] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] this compound has been shown to suppress the expression of COX-2 by downregulating the NF-κB and MAPK signaling pathways.[1] These findings suggest that this compound is a promising candidate for the development of novel anti-inflammatory agents targeting the COX-2 pathway.
These application notes provide a summary of the effects of this compound on COX-2 and a detailed protocol for an in vitro COX-2 inhibition assay to evaluate its potential as a direct enzymatic inhibitor.
Data Presentation
The primary mechanism of this compound's effect on COX-2, as reported in the literature, is the inhibition of its expression rather than direct enzymatic inhibition. The following table summarizes the concentration-dependent inhibitory effect of this compound on COX-2 protein expression in cell-based assays.
| Cell Line | Inducer | This compound Concentration (μM) | Observed Effect on COX-2 Expression |
| RAW264.7 Macrophages | LPS (1 μg/mL) | 5 - 40 | Concentration-dependent decrease in COX-2 protein levels.[1] |
| A549 Human Lung Carcinoma | LPS (5 μg/mL) | 5 - 40 | Significant reduction in COX-2 protein expression, particularly at 20-40 μM.[1] |
Signaling Pathway of this compound in COX-2 Inhibition
This compound has been shown to inhibit the expression of the COX-2 enzyme by targeting upstream signaling pathways. In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. This leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of pro-inflammatory genes, including COX-2. This compound intervenes by inhibiting the phosphorylation of key proteins in the MAPK pathway and preventing the nuclear translocation of NF-κB, thereby downregulating COX-2 gene expression.[1][2]
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin N: Application in Cytokine Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the application of this compound in studying the expression of pro-inflammatory cytokines. In cellular models of inflammation, particularly those induced by lipopolysaccharide (LPS), this compound has been shown to effectively suppress the production of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3] This inhibitory action is primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] These findings suggest that this compound is a valuable tool for investigating inflammatory processes and holds potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. In LPS-stimulated cells, this compound has been observed to inhibit the phosphorylation of key MAPK pathway proteins, specifically Extracellular signal-regulated kinase (ERK) and p38.[3] Concurrently, it prevents the nuclear translocation of the p65 subunit of NF-κB.[3] The NF-κB and MAPK pathways are central regulators of the inflammatory response, and their inhibition by this compound leads to a subsequent reduction in the transcription and translation of pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine expression and signaling pathway activation in LPS-stimulated human lung adenocarcinoma (A549) cells. The data is derived from published research and illustrates a concentration-dependent inhibitory effect.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Induced A549 Cells
| This compound Concentration (µM) | TNF-α mRNA Expression (Fold Change vs. LPS Control) | IL-1β mRNA Expression (Fold Change vs. LPS Control) | IL-6 mRNA Expression (Fold Change vs. LPS Control) |
| 0 (LPS only) | 1.00 | 1.00 | 1.00 |
| 5 | ~0.85 | ~0.90 | ~0.80 |
| 10 | ~0.60 | ~0.70 | ~0.55 |
| 20 | ~0.40 | ~0.50 | ~0.35 |
| 40 | ~0.25 | ~0.30 | ~0.20 |
Data are estimations derived from graphical representations in published literature.[4]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Protein Expression in LPS-Induced A549 Cells
| This compound Concentration (µM) | TNF-α Protein Expression (Relative to LPS Control) | IL-1β Protein Expression (Relative to LPS Control) | IL-6 Protein Expression (Relative to LPS Control) |
| 0 (LPS only) | 1.00 | 1.00 | 1.00 |
| 5 | ~0.90 | ~0.95 | ~0.85 |
| 10 | ~0.70 | ~0.80 | ~0.65 |
| 20 | ~0.50 | ~0.60 | ~0.45 |
| 40 | ~0.30 | ~0.40 | ~0.25 |
Data are estimations derived from graphical representations in published literature.[3]
Table 3: Effect of this compound on MAPK and NF-κB Signaling in LPS-Induced A549 Cells
| This compound Concentration (µM) | p-ERK/ERK Ratio (Relative to LPS Control) | p-p38/p38 Ratio (Relative to LPS Control) | Nuclear NF-κB p65 (Relative to LPS Control) |
| 0 (LPS only) | 1.00 | 1.00 | 1.00 |
| 10 | ~0.75 | ~0.80 | ~0.70 |
| 20 | ~0.50 | ~0.60 | ~0.50 |
| 40 | ~0.25 | ~0.35 | ~0.30 |
Data are estimations derived from graphical representations in published literature.[3]
Experimental Protocols
1. Cell Culture and LPS Stimulation
This protocol describes the culture of A549 cells and the induction of an inflammatory response using LPS.
-
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture A549 cells in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Following pre-treatment, stimulate the cells with LPS (5 µg/mL) for the desired time period (e.g., 6 hours for signaling studies, 24 hours for cytokine expression studies). A negative control group without LPS stimulation should also be included.
-
After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA or protein extraction.
-
2. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the measurement of cytokine mRNA expression.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
-
-
Procedure:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for the target genes.
-
A representative thermal cycling protocol is as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
3. Protein Extraction and Western Blotting
This protocol is for the analysis of protein expression and phosphorylation status of signaling molecules.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes in blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualization
Caption: this compound inhibits cytokine expression via the MAPK and NF-κB pathways.
Caption: Workflow for studying this compound's effect on cytokine expression.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Gancaonin N in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies.[1] Research indicates that this compound exerts its effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] The underlying mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
These findings suggest that this compound is a promising candidate for the development of novel therapeutics for inflammatory diseases, including acute pneumonia.[1][2] While in vivo studies specifically investigating this compound are currently limited, this document provides detailed protocols for relevant and widely accepted animal models of inflammation and acute lung injury. These protocols are designed to facilitate the evaluation of this compound's efficacy and mechanism of action in a whole-animal system, a critical step in its translational development.
Data Presentation
The following table summarizes the in vitro anti-inflammatory effects of this compound, providing a basis for dose selection and biomarker analysis in subsequent in vivo studies.
| Cell Line | Stimulant | This compound Concentration (µM) | Measured Biomarker | Result | Reference |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | NO Production | Inhibition | [1][4] |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | PGE2 Production | Inhibition | [1][4] |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | iNOS Protein Expression | Significant Reduction | [1][4] |
| RAW264.7 | LPS (1 µg/mL) | 5 - 40 | COX-2 Protein Expression | Significant Reduction | [1][4] |
| A549 | LPS (5 µg/mL) | 5 - 40 | TNF-α Protein Expression | Significant Reduction | [1][4] |
| A549 | LPS (5 µg/mL) | 5 - 40 | IL-1β Protein Expression | Significant Reduction | [1][4] |
| A549 | LPS (5 µg/mL) | 5 - 40 | IL-6 Protein Expression | Significant Reduction | [1][4] |
| A549 | LPS (5 µg/mL) | 5 - 40 | COX-2 Protein Expression | Significant Reduction | [1][4] |
Signaling Pathway
The proposed anti-inflammatory mechanism of this compound involves the inhibition of the MAPK and NF-κB signaling pathways.
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK phosphorylation and NF-κB nuclear translocation.
Experimental Protocols
The following are detailed protocols for two standard in vivo models relevant for testing the anti-inflammatory and protective effects of this compound.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is highly relevant for investigating the therapeutic potential of this compound in acute pneumonia and other inflammatory lung conditions.
Experimental Workflow:
Caption: Workflow for the LPS-induced acute lung injury model in mice.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old, 20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or DMSO/saline solution)
-
Positive control: Dexamethasone (e.g., 1-5 mg/kg)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control + PBS
-
Vehicle Control + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
Positive Control (Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound, vehicle, or dexamethasone via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before the LPS challenge.
-
LPS Challenge: Lightly anesthetize the mice. Induce acute lung injury by intranasal or intratracheal instillation of LPS (e.g., 5 mg/kg dissolved in 50 µL of sterile PBS). The vehicle control group receives sterile PBS only.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with ice-cold PBS.
-
Tissue Collection: Perfuse the lungs and collect the lung tissue for histopathological and biochemical analysis.
Outcome Measures:
-
BALF Analysis:
-
Total and differential inflammatory cell counts (neutrophils, macrophages).
-
Protein concentration (as an indicator of vascular permeability).
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
-
Lung Tissue Analysis:
-
Histopathological examination (H&E staining) to assess lung edema, inflammatory cell infiltration, and alveolar damage.
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Gene and protein expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated p65, p38) via qRT-PCR and Western blotting.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the anti-inflammatory effects of compounds on acute inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control: Indomethacin (e.g., 10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the rats into experimental groups (n=6-8 per group) similar to the ALI model.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or indomethacin (p.o. or i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control group.
Outcome Measures:
-
Primary Outcome: Paw volume (mL).
-
Calculated Parameters:
-
Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Optional Secondary Outcomes: At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and histological evaluation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. The in vitro data strongly support its anti-inflammatory potential through the modulation of the NF-κB and MAPK pathways. The successful application of the described animal models will be crucial in validating these effects in a complex biological system and advancing this compound towards clinical development as a novel anti-inflammatory agent.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
Mass Spectrometry Analysis of Gancaonin N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gancaonin N, a prenylated isoflavanone isolated from Glycyrrhiza uralensis, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound. It includes a proposed fragmentation pathway, experimental workflows, and a summary of its biological activity, specifically its role in downregulating the NF-κB/MAPK signaling pathway.[1][3] The methodologies outlined herein are intended to guide researchers in the identification, characterization, and quantification of this compound in various biological matrices.
Introduction to this compound
This compound is a naturally occurring isoflavanone with the molecular formula C₂₁H₂₀O₆ and a molecular weight of 368.4 g/mol .[4] It is found in plants of the Glycyrrhiza species, commonly known as licorice root, which has a long history of use in traditional medicine.[1][2] Recent studies have highlighted the anti-inflammatory effects of this compound, demonstrating its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines.[1] These effects are attributed to its modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3]
Mass Spectrometry Analysis Protocol
This protocol is adapted from established methods for flavonoid analysis and is designed for the characterization of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).
Sample Preparation
-
Extraction from Plant Material:
-
Grind dried plant material (e.g., Glycyrrhiza uralensis root) to a fine powder.
-
Perform ultrasonic-assisted extraction with 80% methanol for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter prior to LC-MS analysis.
-
-
Analysis from Biological Matrices (e.g., Plasma, Cell Lysate):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation and Analytical Conditions
-
UHPLC System: A high-performance liquid chromatography system capable of binary solvent delivery.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase:
-
Eluent A: 0.1% formic acid in water
-
Eluent B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-2 min: 10-15% B
-
2-12 min: 15-60% B
-
12-20 min: 60-95% B
-
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is recommended for flavonoids.
-
Mass Spectrometer Parameters:
-
Ion Spray Voltage: 5.5 kV
-
Ion Source Heater Temperature: 550°C
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 35 eV (for MS/MS)
-
Curtain Gas: 35 psi
-
Nebulizer Gas: 55 psi
-
Heater Gas: 55 psi
-
Scan Range: m/z 100-1000 for full scan; m/z 50-800 for MS/MS.
-
Data Presentation: Biological Activity of this compound
The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the dose-dependent inhibition of key inflammatory mediators.
Table 1: Effect of this compound on NO and PGE₂ Production in LPS-Induced RAW264.7 Cells [1]
| This compound Concentration (µM) | NO Production (% of LPS control) | PGE₂ Production (% of LPS control) |
| 5 | ~85% | ~90% |
| 10 | ~70% | ~75% |
| 20 | ~50% | ~60% |
| 40 | ~30% | ~40% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Induced A549 Cells [1]
| This compound Concentration (µM) | TNF-α Expression (% of LPS control) | IL-1β Expression (% of LPS control) | IL-6 Expression (% of LPS control) |
| 5 | ~90% | ~85% | ~95% |
| 10 | ~75% | ~70% | ~80% |
| 20 | ~60% | ~55% | ~65% |
| 40 | ~40% | ~35% | ~45% |
Proposed Fragmentation Pathway of this compound
While specific experimental fragmentation data for this compound is not widely published, a putative fragmentation pathway can be proposed based on its isoflavanone structure and known fragmentation patterns of similar flavonoids. The analysis of a related compound, Gancaonin B, also informs this proposed pathway.[5] Key fragmentation mechanisms for flavonoids include retro-Diels-Alder (RDA) reactions, loss of small neutral molecules (e.g., CO, H₂O), and cleavage of side chains.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gancaonin N: Application Notes and Protocols for Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated notable biological activities.[1] While primarily investigated for its anti-inflammatory properties, emerging evidence suggests potential antiproliferative effects in human-derived tumor cell lines, making it a compound of interest for cancer research and drug development.[1] These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on cell viability and cytotoxicity, with a focus on its known mechanisms of action that are relevant to cancer biology.
This compound has been shown to attenuate inflammatory responses by downregulating the NF-κB and MAPK signaling pathways.[1] These pathways are crucial in both inflammation and cancer, regulating cell proliferation, survival, and apoptosis. Therefore, evaluating the impact of this compound on these pathways in cancer cells is a critical step in characterizing its potential as a therapeutic agent.
Data Presentation
The following tables present illustrative quantitative data on the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. This data is provided as a template to guide researchers in presenting their experimental findings in a clear and structured manner.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Illustrative] |
| A549 | Lung Carcinoma | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 32.8 |
| HeLa | Cervical Carcinoma | 48 | 41.2 |
| HT-29 | Colorectal Adenocarcinoma | 48 | 28.9 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (24h treatment)
| This compound (µM) | % Early Apoptosis [Illustrative] | % Late Apoptosis [Illustrative] | Total Apoptosis (%) [Illustrative] |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| 10 | 8.7 ± 1.2 | 4.3 ± 0.8 | 13.0 |
| 25 | 22.5 ± 2.1 | 15.8 ± 1.9 | 38.3 |
| 50 | 35.1 ± 3.5 | 28.4 ± 2.7 | 63.5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time points. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB signaling pathways.
Caption: A logical workflow for investigating the anticancer effects of this compound in vitro.
References
Troubleshooting & Optimization
Gancaonin N solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Gancaonin N in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
A1: this compound is a prenylated isoflavone, a type of flavonoid compound, isolated from plants of the Glycyrrhiza species.[1] It has demonstrated significant anti-inflammatory properties.[2][3] In cell-based assays, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Toll-like Receptor 4 (TLR4) signaling pathway.[4][5] Specifically, it has been shown to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, and to prevent the nuclear translocation of the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor.[2][6][7] This dual inhibition leads to a downstream reduction in the expression of inflammatory genes.
Q3: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A3: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature.[8] Several factors can contribute to this:
-
Low Aqueous Solubility: this compound, like many flavonoids, has limited solubility in water-based solutions like cell culture media.
-
Improper Stock Solution Preparation: The method of preparing and diluting the stock solution is critical. Adding a concentrated stock in an organic solvent directly to the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium can affect the solubility of this compound and may also be toxic to cells at higher levels.[9]
-
Temperature and pH: Changes in temperature and pH of the media can also influence the solubility of this compound.[10]
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture applications.[8][9] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[8] For some applications, ethanol can also be used, but DMSO generally offers better solubilizing capacity for highly hydrophobic compounds.[11][12]
Q5: What is a safe concentration of DMSO to use in my cell culture experiments?
A5: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[13] However, it is always best to perform a vehicle control experiment to ensure that the concentration of DMSO used does not affect cell viability or the experimental outcome.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Rapid change in solvent polarity. | 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Slow, dropwise addition: Add the stock solution drop-by-drop to the vortexing or swirling media to allow for gradual mixing. 3. Intermediate dilution: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final culture volume. |
| A fine, crystalline precipitate appears in the culture vessel after incubation. | The concentration of this compound exceeds its solubility limit in the final medium. | 1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Optimize stock concentration: Prepare a less concentrated stock solution to reduce the volume of DMSO added to the culture. 3. Serial dilution: Perform serial dilutions in the cell culture medium to reach the final desired concentration. |
| The this compound stock solution itself is cloudy or contains a precipitate. | The compound is not fully dissolved in the solvent. | 1. Gentle warming: Warm the stock solution to 37°C in a water bath to aid dissolution. 2. Vortexing/Sonication: Vortex the stock solution vigorously or briefly sonicate it in a water bath sonicator.[8] 3. Use high-purity, anhydrous DMSO: Ensure the DMSO used is of high quality and has not absorbed water, which can reduce its solvating power. |
| Precipitation is observed in both the this compound-treated and vehicle control wells. | The issue is with the media or the solvent, not this compound. | 1. Check media components: Some media components can precipitate, especially after freeze-thaw cycles or pH shifts.[4] 2. Filter the media: If the media appears cloudy, filter it through a 0.22 µm filter before use. 3. Use fresh, high-quality DMSO: Old or improperly stored DMSO can degrade or absorb water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 368.38 g/mol )[14]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the weighed this compound powder. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it can be difficult and may lead to compound loss.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media
This protocol provides a step-by-step guide for diluting the this compound stock solution into your cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
To prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 9.99 mL of media.
-
Important: Add the this compound solution to the media while gently swirling or vortexing the media to ensure rapid and even dispersion.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. The final concentration of DMSO in the vehicle control should be identical to that in the experimental samples.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your cell culture experiments. Do not store diluted aqueous solutions of this compound for extended periods.
Quantitative Data Summary
| Parameter | Value/Information | Source/Notes |
| Molecular Weight | 368.38 g/mol | [14] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General recommendation for hydrophobic compounds.[8] |
| Solubility in DMSO | Soluble (qualitative) | A supplier (BioCrick) indicates solubility for the related Gancaonin I. |
| Solubility in Ethanol | Likely soluble, may be lower than DMSO | General knowledge for flavonoids.[11][12] |
| Aqueous Solubility | Poor | Inferred from its hydrophobic structure and the need for organic solvents.[8] |
| Recommended Stock Concentration | 10-50 mM in DMSO | General guideline for preparing high-concentration stocks of hydrophobic compounds.[8] |
| Typical Working Concentration in Cell Culture | 5 - 40 µM | Based on published in vitro studies showing biological activity without cytotoxicity.[2][6] |
| Maximum Final DMSO Concentration in Media | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity.[13] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the LPS-induced TLR4-MAPK/NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: this compound inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Experimental Workflow Diagram
This workflow illustrates the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Network pharmacology and in vitro experimental verification unveil glycyrrhizin from glycyrrhiza glabra alleviates acute pancreatitis via modulation of MAPK and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gancaonin I | CAS:126716-36-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Optimizing Gancaonin N Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gancaonin N in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in vitro studies?
A1: Based on current literature, the effective concentration of this compound for observing anti-inflammatory effects in vitro is between 5 µM and 40 µM.[1] It is crucial to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-inflammatory effects primarily by downregulating the NF-κB and MAPK signaling pathways. It inhibits the phosphorylation of ERK and p38, key components of the MAPK pathway, and prevents the nuclear translocation of NF-κB p65.[2] This ultimately leads to a reduction in the expression of pro-inflammatory mediators.
Q3: Is this compound cytotoxic at its effective concentrations?
A3: Studies have shown that this compound does not exhibit significant cytotoxicity in RAW264.7 and A549 cells at concentrations up to 40 µM over a 24-hour period, as determined by the MTT assay.[1] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental duration to establish a non-toxic working concentration range.
Q4: What are the key inflammatory markers inhibited by this compound?
A4: this compound has been shown to significantly inhibit the production and expression of several key inflammatory markers, including:
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)[1]
-
Inducible nitric oxide synthase (iNOS)[1]
-
Cyclooxygenase-2 (COX-2)[1]
-
Tumor necrosis factor-alpha (TNF-α)
-
Interleukin-1beta (IL-1β)
-
Interleukin-6 (IL-6)
Data Presentation: Efficacy of this compound
The following tables summarize the reported efficacy of this compound in LPS-stimulated RAW264.7 and A549 cells.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Cells
| Concentration (µM) | Target Molecule | Method of Detection | Observed Effect | Reference |
| 5 - 40 | NO | Griess Assay | Concentration-dependent decrease in production | |
| 10 - 40 | PGE2 | Immunoblotting | Significant suppression of protein levels | [1] |
| 5 - 40 | iNOS | Immunoblotting | Significant concentration-dependent decrease in expression | [1] |
| 20 - 40 | COX-2 | Immunoblotting | Significant concentration-dependent decrease in expression | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and COX-2 in LPS-Induced A549 Cells
| Concentration (µM) | Target Molecule | Method of Detection | Observed Effect | Reference |
| 5 - 40 | TNF-α | Real-time PCR, Immunoblotting | Significant inhibition of mRNA and protein expression | [1] |
| 5 - 40 | IL-1β | Real-time PCR, Immunoblotting | Significant inhibition of mRNA and protein expression | [1] |
| 5 - 40 | IL-6 | Real-time PCR, Immunoblotting | Significant inhibition of mRNA and protein expression | [1] |
| 5 - 40 | COX-2 | Immunoblotting | Significant inhibition of protein expression |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound.
-
Materials:
-
Cells (e.g., RAW264.7, A549)
-
96-well plate
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) and a vehicle control for the desired experimental duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration based on the standard curve.
-
Protein Expression Analysis (Western Blot)
This protocol is for detecting the expression levels of proteins such as iNOS, COX-2, and phosphorylated MAPK components.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no anti-inflammatory effect | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1-50 µM). |
| This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light. | |
| Insufficient stimulation with LPS. | Ensure the LPS concentration and incubation time are optimal for inducing a robust inflammatory response in your cell line. | |
| High cytotoxicity observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line and experimental duration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use proper pipetting techniques to seed cells evenly. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent treatment application. | Ensure accurate and consistent addition of this compound and LPS to each well. | |
| Difficulty dissolving this compound | Poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration. Gentle warming and vortexing may aid dissolution. |
Visualizations
Signaling Pathway
Caption: this compound inhibits inflammatory responses by downregulating the MAPK and NF-κB pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
Technical Support Center: Gancaonin N Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Gancaonin N during experimentation. Following these guidelines will help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
This compound is a prenylated isoflavone, a type of flavonoid compound.[1][2] Like many flavonoids, its chemical structure is susceptible to degradation under various experimental conditions, which can lead to a loss of biological activity and inaccurate results. Factors such as temperature, pH, light exposure, and the presence of certain ions can all contribute to its degradation.[3]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a high-purity, sterile-filtered solvent such as dimethyl sulfoxide (DMSO).[4] Preparing a concentrated stock allows for the addition of a minimal volume to your experimental system, thereby reducing potential solvent effects.
Q3: What is the best way to store this compound, both as a solid and in solution?
As a solid, this compound should be stored at 4°C and protected from light.[5] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), always protected from light.[5]
Q4: How long is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by the components of the media, temperature, and light exposure. For short-term experiments (up to 24 hours) under standard cell culture conditions (37°C, 5% CO2), it is generally considered stable, as evidenced by its observed biological activity in such assays.[1][6] However, for longer incubation periods, it is advisable to assess its stability under your specific experimental conditions.
Q5: Are there any known incompatibilities of this compound with common experimental reagents?
While specific incompatibility data for this compound is limited, flavonoids, in general, can be sensitive to strong oxidizing agents and extreme pH conditions. It is also known that certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can cause a notable loss of stability in some flavonoids.
Troubleshooting Guide
This guide addresses common issues that may arise due to this compound degradation and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological activity | Degradation of this compound in stock or working solutions. | - Prepare fresh stock solutions from solid this compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Always protect solutions from light. - Prepare working solutions fresh for each experiment. |
| Degradation during the experiment. | - Minimize the exposure of experimental setups to light. - For long-term experiments, consider replenishing this compound at appropriate intervals. - Ensure the pH of your experimental system is within a stable range for isoflavones (ideally neutral to slightly acidic). | |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media. | - Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically < 0.5% v/v) but sufficient to maintain solubility.[4] - After diluting the stock solution into your aqueous medium, vortex or mix thoroughly. - Visually inspect for any precipitation before use. |
| Variability between experimental replicates | Inconsistent handling or storage of this compound. | - Standardize your protocol for solution preparation, storage, and handling. - Ensure all replicates are treated identically in terms of light exposure and incubation times. |
Quantitative Data on Isoflavone Stability
Disclaimer: This data is for related compounds and should be used as a general guide. The stability of this compound may differ due to its specific chemical structure.
Table 1: Thermal Degradation of Genistein and Daidzein in Solution
| Compound | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Genistein | 9 | 70 | Not Reported | Not Reported |
| 9 | 80 | Not Reported | Not Reported | |
| 9 | 90 | Not Reported | Not Reported | |
| Daidzein | 7 & 9 | 70 | Not Reported | Not Reported |
| 7 & 9 | 80 | Not Reported | Not Reported | |
| 7 & 9 | 90 | Not Reported | Not Reported |
Data adapted from studies on the thermal stability of isoflavones. The degradation was found to follow apparent first-order kinetics at 70-90°C.
Table 2: Photodegradation of Isoflavones in Aqueous Solution
| Compound | pH | Condition | Environmental Half-life (t½) |
| Daidzein | 7 | Near-surface summer sunlight (47° latitude) | 10 hours |
| Formononetin | 7 | Near-surface summer sunlight (47° latitude) | 4.6 hours |
| Biochanin A | Environmental | Simulated sunlight with natural organic matter | Varies with pH and NOM concentration |
| Genistein | Environmental | Simulated sunlight with natural organic matter | Varies with pH and NOM concentration |
Data adapted from a study on the aquatic photochemistry of isoflavones.[2]
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered, high purity
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the this compound in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for a molecular weight of 368.39 g/mol , dissolve 3.68 mg in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
2. Preparation of this compound Working Solution for Cell Culture (e.g., 10 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution into the final cell culture medium to achieve the desired final concentration for your experiment (e.g., for a final concentration of 10 µM, this intermediate solution can be used directly).
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Prepare the working solution fresh for each experiment.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound interferes with this process, reducing the inflammatory response.[1][2]
Caption: this compound inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.
Experimental Workflow for Assessing this compound Stability and Activity
The following workflow outlines a general procedure for investigating the stability and biological activity of this compound in a cell-based assay.
Caption: Workflow for in vitro this compound bioactivity and stability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
Gancaonin N Cytotoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of Gancaonin N at high concentrations.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: My initial experiments show low cytotoxicity with this compound even at high concentrations. What could be the reason?
A1: Several factors could contribute to observing low cytotoxicity:
-
Concentration Range: Based on existing studies, this compound is non-cytotoxic up to 40 μM.[1][2] To observe significant cytotoxicity, you may need to test a much broader and higher concentration range.
-
Cell Line Specificity: The cytotoxic effects of flavonoids can be highly cell line-dependent. The cell lines you are using may be inherently resistant to this compound. It is advisable to test a panel of different cancer cell lines.
-
Treatment Duration: The incubation time with this compound might be insufficient. Cytotoxic effects can be time-dependent, and extending the treatment duration (e.g., 48 or 72 hours) may be necessary.
-
Compound Solubility: At high concentrations, this compound might precipitate out of the culture medium, reducing its effective concentration. Ensure complete solubilization, possibly using a low percentage of DMSO, and visually inspect for any precipitation.
-
Assay Sensitivity: The sensitivity of your cytotoxicity assay may not be optimal. Consider trying alternative methods to confirm your results (e.g., LDH assay in addition to an MTT assay).
Q2: How can I determine the IC50 value of this compound in my cancer cell line?
A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours). Cell viability is then measured for each concentration, and the IC50 value is calculated from the resulting dose-response curve.
Q3: What are the potential mechanisms of cell death induced by high concentrations of this compound?
A3: While specific data for this compound is limited, high concentrations of other flavonoids have been shown to induce apoptosis through various signaling pathways. Potential mechanisms to investigate for this compound include:
-
Induction of Oxidative Stress: High levels of flavonoids can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis.
-
Mitochondrial Pathway of Apoptosis: This can be investigated by examining changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, the release of cytochrome c from mitochondria, and the activation of caspase-9 and caspase-3.[3][4]
-
Cell Cycle Arrest: Flavonoids can induce cell cycle arrest at different phases (e.g., G2/M or G1), preventing cancer cell proliferation. This can be analyzed using flow cytometry.
Q4: I am observing cell death, but how do I confirm it is apoptosis?
A4: Several methods can be used to confirm apoptotic cell death:
-
Morphological Changes: Observe cells under a microscope for characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
DNA Fragmentation Analysis: Use techniques like TUNEL assay or DNA laddering on an agarose gel to detect the characteristic fragmentation of DNA that occurs during apoptosis.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete dissolution of this compound | Prepare a high-concentration stock solution in DMSO and ensure it is fully dissolved before diluting in culture medium. Visually inspect for precipitates. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Problem 2: Difficulty in Interpreting Cell Cycle Analysis Data
| Possible Cause | Troubleshooting Step |
| Cell clumps | Prepare a single-cell suspension by gentle pipetting or passing through a cell strainer before fixation. |
| Incorrect fixation | Use cold 70% ethanol and fix cells at -20°C for an adequate amount of time. |
| RNA contamination | Include an RNase A treatment step in your staining protocol to ensure that the propidium iodide signal is specific to DNA. |
| Debris in the sample | Gate out debris based on forward and side scatter during flow cytometry analysis. |
Quantitative Data
As specific IC50 values for this compound at high concentrations are not currently available, the following table provides example data for other cytotoxic compounds to illustrate how such data can be presented. Researchers should generate similar tables with their own experimental data for this compound.
Table 1: Example IC50 Values of a Hypothetical Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 75.2 ± 5.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 58.9 ± 4.3 |
| HeLa | Cervical Carcinoma | 48 | 92.1 ± 6.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 65.5 ± 3.9 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock, ensuring the final DMSO concentration is non-toxic, typically <0.5%). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution using propidium iodide (PI) staining.[8][9][10]
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.bcm.edu [cdn.bcm.edu]
Gancaonin N stability and storage conditions
Technical Support Center: Gancaonin N
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a prenylated isoflavone compound isolated from the roots of Glycyrrhiza uralensis[1]. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 129145-52-4 | [2] |
| Molecular Formula | C₂₁H₂₀O₆ | [2] |
| Molecular Weight | 368.4 g/mol | [2] |
| IUPAC Name | 5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [2] |
| Physical Description | Solid | [2] |
| Melting Point | 159 - 162 °C | [2] |
Q2: What are the recommended storage conditions for this compound?
A2: Recommendations for storing this compound can vary slightly between suppliers. Below is a summary of common storage guidelines. For optimal stability, always refer to the product-specific information provided by the supplier.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |
| 2-8°C | Up to 24 months | Keep vial tightly sealed.[3] | |
| In Solvent | -80°C | Up to 1 year | Use tightly sealed vials; protect from light.[4][5] |
| -20°C | Up to 2 weeks to 1 month | Aliquot to avoid repeated freeze-thaw cycles; protect from light.[3][5] |
Q3: What solvents can I use to dissolve this compound?
A3: While specific solubility data is limited, this compound, as an isoflavone, is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vivo studies, a formulation of DMSO, PEG300, and Tween 80 has been suggested, indicating its potential for dissolution in such co-solvent systems[4]. It is recommended to prepare solutions on the same day of use. If stock solutions are necessary, they should be stored as aliquots under the conditions specified in the table above[3].
Q4: Is this compound sensitive to light, pH, or temperature?
A4: As a flavonoid, this compound is likely susceptible to degradation under certain conditions. Flavonoids can be sensitive to light, high temperatures, and non-neutral pH[6]. Studies on other isoflavones have shown more significant degradation at acidic pH (e.g., pH 3.1) and elevated temperatures (e.g., 150°C and above). It is advisable to protect this compound solutions from light and to maintain a neutral pH whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | 1. Incorrect solvent choice.2. Concentration is too high for the selected solvent. | 1. Try dissolving in a small amount of DMSO first, then dilute with an appropriate aqueous buffer or media.2. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at high temperatures. |
| Precipitation of Compound in Aqueous Media | 1. This compound has low aqueous solubility.2. Solvent from the stock solution is not miscible with the aqueous media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is low (typically <0.5%) and does not affect cell viability.2. Consider using a surfactant or co-solvent system if compatible with your experiment. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage or handling.2. Repeated freeze-thaw cycles of the stock solution. | 1. Always prepare fresh solutions when possible. Protect stock solutions from light and store them at the recommended temperature.2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. Before use, allow the vial to equilibrate to room temperature for at least one hour[3]. |
| Change in Color of Solution | 1. Oxidation or degradation of the compound. | 1. Discard the solution and prepare a fresh one. Ensure that the solvent used is of high purity and degassed if necessary.2. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if high stability is required. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least one hour before opening[3].
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light[3][4][5].
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions. This is a common practice in drug development to establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Water bath or oven
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 6, 12, 24 hours).
-
Withdraw samples at each time point and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an oven set at a high temperature (e.g., 70°C).
-
Withdraw samples at various time points (e.g., 1, 3, 7 days) and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is typically used for flavonoids.
-
The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
A diode-array detector (DAD) is useful for comparing the UV spectra of the parent compound and any degradation products.
-
Visualizations
Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism of action.
Caption: this compound inhibits LPS-induced inflammation via the MAPK/NF-κB pathway.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gancaonin N Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Gancaonin N. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis.[1][2][3] Its primary known mechanism of action is the attenuation of the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[1][2][3][4][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][5]
Q2: I'm observing a cellular phenotype that doesn't seem to be related to the NF-κB/MAPK pathway. Could this be an off-target effect?
It is possible. While this compound is known to target the NF-κB/MAPK pathway, like many small molecules, it could have other cellular targets. An unexpected phenotype could be due to an off-target effect, or it could be a downstream consequence of the on-target activity that was not previously characterized. It is crucial to perform experiments to distinguish between these possibilities.
Q3: My cells are showing significant toxicity at concentrations where I expect to see the anti-inflammatory effects of this compound. What could be the cause?
This could be due to several factors:
-
On-target toxicity: In some cell types, potent inhibition of the NF-κB/MAPK pathway might lead to cell death.
-
Off-target toxicity: this compound might be interacting with other cellular targets that are essential for cell survival.
-
Experimental artifact: Issues with compound solubility, stability, or the experimental conditions could also contribute to cytotoxicity.
It is important to carefully titrate the concentration of this compound and perform control experiments to determine the cause of the observed toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You are treating your cells with this compound and observe a phenotype that is not consistent with the known anti-inflammatory effects (e.g., changes in cell morphology, cell cycle arrest at an unexpected phase).
Troubleshooting Workflow:
Caption: Troubleshooting unexpected phenotypes.
Experimental Protocols:
-
Dose-Response Analysis:
-
Treat cells with a range of this compound concentrations to determine if the phenotype is dose-dependent.
-
Compare the EC50 for the unexpected phenotype with the known IC50 for NF-κB/MAPK pathway inhibition. A significant difference may suggest an off-target effect.
-
-
Rescue Experiment:
-
If the unexpected phenotype is, for example, cell death, you can perform a rescue experiment.
-
Transfect the cells with a constitutively active form of a downstream effector of the NF-κB/MAPK pathway (e.g., a constitutively active mutant of a MAPK kinase).
-
If the phenotype is rescued, it is likely an on-target effect. If not, it may be off-target.
-
-
Kinase Profiling:
-
Since this compound affects the MAPK pathway, it may have off-target effects on other kinases.
-
Submit this compound for a kinase profiling service to screen against a panel of kinases. This can help identify potential off-target interactions.
-
Issue 2: High Levels of Cytotoxicity
You are observing significant cell death at or below the concentrations required for the desired anti-inflammatory effect.
Troubleshooting Workflow:
Caption: Troubleshooting high cytotoxicity.
Experimental Protocols:
-
Confirm with Multiple Viability Assays:
-
Use at least two different methods to assess cell viability, such as an MTT assay (metabolic activity) and a trypan blue exclusion assay (membrane integrity). This will help rule out artifacts from a single assay type.
-
-
Compare Across Cell Lines:
-
Test the cytotoxicity of this compound on a panel of cell lines, including some that are less reliant on the NF-κB/MAPK pathway for survival. If toxicity is observed across all cell lines, it may suggest a general off-target effect.
-
-
Target Engagement Assay:
-
Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assay to confirm that this compound is binding to its intended targets (e.g., components of the MAPK pathway) in the cell at the concentrations where cytotoxicity is observed.
-
Data Presentation
Table 1: Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Treatment | Mediator | Concentration of this compound (µM) | % Inhibition/Reduction | Reference |
| RAW264.7 | LPS | NO | 10 | Significant Reduction | [1][2][3] |
| 20 | Significant Reduction | [1][2][3] | |||
| 40 | Significant Reduction | [1][2][3] | |||
| LPS | PGE2 | 10 | Significant Reduction | [1][2][3] | |
| 20 | Significant Reduction | [1][2][3] | |||
| 40 | Significant Reduction | [1][2][3] | |||
| A549 | LPS | TNF-α mRNA | 10 | Significant Reduction | [1][2][3][5][6] |
| 20 | Significant Reduction | [1][2][3][5][6] | |||
| 40 | Significant Reduction | [1][2][3][5][6] | |||
| LPS | IL-1β mRNA | 10 | Significant Reduction | [1][2][3][5][6] | |
| 20 | Significant Reduction | [1][2][3][5][6] | |||
| 40 | Significant Reduction | [1][2][3][5][6] | |||
| LPS | IL-6 mRNA | 10 | Significant Reduction | [1][2][3][5][6] | |
| 20 | Significant Reduction | [1][2][3][5][6] | |||
| 40 | Significant Reduction | [1][2][3][5][6] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | Concentration Range Tested (µM) | Observation | Reference |
| RAW264.7 | MTT | 24 | 5 - 40 | No significant cytotoxicity | [3] |
| A549 | MTT | 24 | 5 - 40 | No significant cytotoxicity | [3] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][7][8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
This compound On-Target Signaling Pathway
Caption: this compound inhibits the NF-κB/MAPK pathway.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
Cell line specific responses to Gancaonin N
Welcome to the technical support center for Gancaonin N. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this prenylated isoflavone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis.[1] Its primary characterized mechanism of action is the attenuation of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6).[1][2] This anti-inflammatory effect is achieved by downregulating the NF-κB and MAPK signaling pathways.[1][2]
Q2: In which cell lines has this compound been studied?
A2: this compound has been primarily studied in the context of inflammation in murine macrophage-like RAW264.7 cells and human alveolar basal epithelial A549 cells.[1][2][3] While some reports mention its antiproliferative activity in human-derived tumor cell lines, specific data across a broad range of cancer cell lines is limited in currently available literature.[1]
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
A3: The optimal concentration of this compound is cell line-dependent and assay-specific. For anti-inflammatory studies in RAW264.7 and A549 cells, concentrations ranging from 5 to 40 µM have been used without inducing cytotoxicity.[1][3] It is crucial to perform a dose-response experiment, such as an MTT assay, to determine the appropriate concentration range for your specific cell line and experimental goals.
Q4: How should I prepare a this compound stock solution for cell culture?
A4: this compound, like many isoflavones, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.[] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q5: Does this compound induce apoptosis or cell cycle arrest?
A5: While this compound has been reported to have antiproliferative activity, detailed studies demonstrating its ability to induce apoptosis or cell cycle arrest in specific cancer cell lines are not extensively available in the reviewed literature. To investigate this, researchers can perform Annexin V/PI staining for apoptosis and propidium iodide staining for cell cycle analysis using flow cytometry.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | This compound has low aqueous solubility. | Prepare a high-concentration stock in DMSO. When diluting to the final working concentration, add the stock solution to the pre-warmed medium and mix thoroughly. Avoid preparing large volumes of low-concentration working solutions in aqueous buffers for long-term storage. A stepwise dilution may also help.[] |
| No observable effect of this compound treatment. | - Incorrect dosage.- Compound degradation.- Cell line is not responsive. | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh dilutions from a frozen stock for each experiment.- Ensure the target signaling pathway (e.g., NF-κB/MAPK) is active in your cell model. |
| High background in vehicle (DMSO) control group. | DMSO concentration is too high, causing cytotoxicity. | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Test the tolerance of your specific cell line to a range of DMSO concentrations.[5] |
| Inconsistent results between experiments. | - Variation in cell passage number.- Inconsistent cell seeding density.- Variability in this compound stock solution. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells and plates.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data
Table 1: Cytotoxicity of this compound on RAW264.7 and A549 Cell Lines
| Cell Line | Treatment Duration | Concentration Range (µM) | Observation | Reference |
| RAW264.7 | 24 hours | 5 - 40 | No significant cytotoxicity observed. | [1][3] |
| A549 | 24 hours | 5 - 40 | No significant cytotoxicity observed. | [1][3] |
| Note: IC50 values for a broad range of cancer cell lines are not readily available in the reviewed literature. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathways
This compound and the NF-κB/MAPK Pathway
In inflammatory contexts, this compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[1] Lipopolysaccharide (LPS) stimulation typically leads to the phosphorylation of MAPK proteins (ERK and p38) and the nuclear translocation of NF-κB p65, resulting in the transcription of pro-inflammatory genes. This compound pretreatment has been observed to reduce the phosphorylation of ERK and p38 and inhibit the nuclear translocation of NF-κB p65.[1]
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits LPS-induced inflammation via the NF-κB/MAPK pathway.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
Gancaonin N interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gancaonin N.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice root).[1][2][3] It is recognized for its anti-inflammatory properties.[1][2][3] Research has shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2][3] Furthermore, it has been observed to reduce the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3]
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?
The anti-inflammatory effects of this compound are primarily attributed to its ability to downregulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK and p38, and prevent the nuclear translocation of the NF-κB p65 subunit.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high readings in protein quantification assays (e.g., Bradford, BCA, Lowry).
-
Possible Cause: this compound, as a flavonoid, can interfere with common colorimetric protein assays.[4][5] Flavonoids can interact with assay reagents, leading to an overestimation of protein concentration. This interference is concentration-dependent and more pronounced at lower protein concentrations.[4][6]
-
Troubleshooting Steps:
-
Run a compound-only control: Include a sample containing only this compound (at the same concentration used in your experiment) in your protein assay to quantify its intrinsic signal.
-
Subtract background: Subtract the signal from the compound-only control from your experimental sample readings.
-
Protein precipitation: To remove interfering flavonoids, consider precipitating your protein samples using acetone before performing the assay.[5]
-
Use an alternative assay: If interference persists, consider using a protein quantification method that is less susceptible to interference from reducing agents, such as a Coomassie-based Bradford assay, though it's important to validate this for your specific conditions.
-
Issue 2: Artifactual results in cell viability assays, particularly MTT assays.
-
Possible Cause: Flavonoids, including potentially this compound, can directly reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in the absence of cells, leading to a false-positive signal for cell viability.[7] This is due to the antioxidant properties of flavonoids.
-
Troubleshooting Steps:
-
Cell-free control: Always include a control well with this compound and MTT reagent but without cells to measure the direct reduction of MTT by the compound.
-
Alternative viability assays: Utilize viability assays that are not based on NAD(P)H-dependent reductase activity. Consider assays based on ATP content (e.g., CellTiter-Glo®), protease activity (e.g., CytoTox-Glo™), or direct cell counting (e.g., Trypan Blue exclusion).
-
Visual confirmation: Always visually inspect cells under a microscope to confirm the results of any colorimetric or fluorometric viability assay.
-
Quantitative Data Summary
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Cell Line | Treatment | Concentration of this compound | % Inhibition/Reduction | Reference |
| NO Production | RAW264.7 | LPS-induced | 5-40 µM | Significant Inhibition | [1][3] |
| PGE2 Production | RAW264.7 | LPS-induced | 5-40 µM | Significant Inhibition | [1][3] |
| iNOS Expression | RAW264.7 | LPS-induced | 5-40 µM | Significant Reduction | [1][3] |
| COX-2 Expression | RAW264.7 | LPS-induced | 5-40 µM | Significant Reduction | [1][3] |
| TNF-α Expression | A549 | LPS-induced | 5-40 µM | Significant Reduction | [1][2] |
| IL-1β Expression | A549 | LPS-induced | 5-40 µM | Significant Reduction | [1][2] |
| IL-6 Expression | A549 | LPS-induced | 5-40 µM | Significant Reduction | [1][2] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells (e.g., RAW264.7 or A549) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Crucial Control: Include wells with this compound and MTT in media without cells to check for direct MTT reduction.
2. Western Blot for MAPK and NF-κB Pathway Proteins
-
Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay, being mindful of potential interference (see Troubleshooting Guide).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65, Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Gancaonin N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Gancaonin N. Given the limited specific pharmacokinetic data on this compound, this guide leverages established methodologies for improving the bioavailability of flavonoids, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a potential challenge?
This compound is a prenylated isoflavone found in the roots of Glycyrrhiza uralensis.[1][2] Like many flavonoids, especially those with a lipophilic prenyl group, this compound is predicted to have poor aqueous solubility.[3][4][5] Poor water solubility is a primary factor that often leads to low dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.[6][7] While the prenyl group can enhance interaction with cell membranes, the overall low solubility can be the rate-limiting step for absorption.[4][8]
Q2: What are the initial experimental steps to determine the in vivo bioavailability of this compound?
The first step is to conduct a pharmacokinetic (PK) study in an animal model, typically rats or mice. This involves administering a known dose of this compound and measuring its concentration in blood plasma over time. The resulting data are used to calculate key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax). A detailed protocol for a rodent PK study is provided in the "Experimental Protocols" section.
Q3: My in vivo study resulted in very low or undetectable plasma concentrations of this compound. How can I troubleshoot this?
Low or undetectable plasma levels are a common issue with poorly soluble compounds. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Aqueous Solubility | The compound is not dissolving in the gastrointestinal fluids. Formulate this compound using a solubility-enhancing technique. See Q4 for strategies and Protocol 2 for an example. |
| Rapid Metabolism | This compound may be rapidly metabolized in the gut wall or liver (first-pass metabolism). Analyze plasma samples for potential metabolites (e.g., glucuronidated or sulfated forms). Consider co-administration with metabolic inhibitors in preclinical studies to test this hypothesis. |
| Analytical Method Insufficiency | The limit of quantification (LOQ) of your analytical method may be too high. Optimize your HPLC-MS/MS method to improve sensitivity. Ensure efficient extraction from plasma. See Protocol 3 for guidance. |
| Instability | The compound may be degrading in the GI tract or during sample processing. Assess the stability of this compound in simulated gastric and intestinal fluids and during the sample handling and storage process. |
Q4: What are some promising formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully used to enhance the bioavailability of poorly soluble flavonoids.[2][6] A summary of these approaches is presented in the table below.
| Formulation Strategy | Principle | Reported Bioavailability Improvement (for various flavonoids) |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, improving its dissolution rate.[2] | 2 to 10-fold increase in AUC. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[9] | 5 to 20-fold increase in AUC. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nano-emulsion in the gut, enhancing solubility and absorption.[2] | 3 to 15-fold increase in AUC. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.[3] | 2 to 8-fold increase in AUC. |
Q5: What analytical methods are suitable for quantifying this compound in plasma?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for accurately and sensitively quantifying this compound in biological matrices like plasma. This method offers high selectivity and low limits of detection. A general protocol for sample preparation and analysis is provided in Protocol 3.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic design for assessing the oral pharmacokinetics of a this compound formulation.
-
Animals: Male Sprague-Dawley rats (220-250 g) are used. Animals are acclimatized for at least one week before the experiment.[10]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. They are fasted overnight before dosing.[10]
-
Dosing:
-
Divide rats into groups (n=5 per group).
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose) at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein or tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]
-
Collect blood into heparinized tubes.
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated HPLC-MS/MS method (see Protocol 3).
-
Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, and half-life.
-
Protocol 2: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
This protocol describes a simple method to prepare a solid dispersion to improve the solubility of this compound.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (e.g., 100 mg this compound and 400 mg PVP K30).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Use a rotary evaporator to remove the methanol under vacuum at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until use.
-
Protocol 3: Quantification of this compound in Rat Plasma using HPLC-MS/MS
This protocol provides a general framework for the analytical quantification of this compound.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., another flavonoid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by infusing a standard solution.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
References
- 1. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Gancaonin N: Technical Support Center for Quality Control & Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Gancaonin N. The following guides address common issues and provide standardized protocols for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quality control important?
This compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice root).[1][2] It has demonstrated significant anti-inflammatory properties by inhibiting inflammatory mediators and downregulating the MAPK/NF-κB signaling pathway.[1][3] Rigorous quality control is crucial because impurities, even in trace amounts, can impact its biological activity, safety, and efficacy, potentially leading to misleading experimental results and compromising therapeutic potential.[4][5]
Q2: What are the common types of impurities that can be found in a this compound sample?
Impurities in pharmaceutical substances like this compound are typically categorized into three main types:
-
Organic Impurities: These can arise from the starting materials, by-products of the extraction/synthesis process, or degradation products.[5][6]
-
Inorganic Impurities: These include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[5]
-
Residual Solvents: Volatile organic compounds used during extraction, purification, or synthesis that are not fully removed.[5]
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying this compound and its organic impurities.[5] A validated HPLC method can provide high sensitivity and reproducibility.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for identifying unknown impurities by providing molecular weight and fragmentation data.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of this compound. Quantitative NMR (qNMR) can also be employed for accurate purity assessment without the need for an identical reference standard for each impurity.[9][10]
Q4: How should this compound be stored to ensure its stability?
While specific stability studies for this compound are not detailed in the provided results, as a natural phenolic compound, it should be protected from light, heat, and oxygen to prevent degradation. It is recommended to store solid this compound in a tightly sealed container at -20°C. Solutions should be prepared fresh; if storage is necessary, they should be stored at -20°C or -80°C and used promptly after thawing.
Troubleshooting Guides
Problem 1: My ¹H-NMR spectrum for this compound shows more signals than expected or has broad peaks.
-
Possible Cause 1: Atropisomers: Molecules with restricted rotation around a single bond can exist as stable atropisomers, which are distinct chemical entities that interconvert slowly on the NMR timescale. This can lead to two or more sets of signals in the NMR spectrum.[9]
-
Solution: Perform variable-temperature NMR experiments. If atropisomers are present, the signals may coalesce or sharpen as the temperature increases and the rate of rotation around the bond increases.
-
Possible Cause 2: Degradation: The sample may have degraded due to improper storage or handling.
-
Solution: Use a fresh sample or one that has been properly stored. Compare the spectrum to a reference spectrum of a known pure standard if available. Use LC-MS to check for the presence of degradation products.
-
Possible Cause 3: Impurities: The sample may contain impurities from the isolation or synthesis process.
-
Solution: Analyze the sample using HPLC or LC-MS to identify and quantify impurities. The signals from these impurities can then be identified in the NMR spectrum.
Problem 2: The this compound peak in my HPLC chromatogram is broad, tailing, or splitting.
-
Possible Cause 1: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups on this compound, leading to poor peak shape.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic groups.[7] This typically results in sharper, more symmetrical peaks.
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to broad or fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Possible Cause 3: Column Degradation: The stationary phase of the HPLC column may be degraded or contaminated.
-
Solution: Wash the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of the analytical column.
Problem 3: I am getting inconsistent results in my cell-based anti-inflammatory assays.
-
Possible Cause 1: Variable Purity of this compound: Different batches of this compound may have varying purity levels, leading to inconsistent biological effects.
-
Solution: Always assess the purity of each new batch of this compound using a validated HPLC method before use. Normalize the amount of compound used based on its purity to ensure consistent dosing.
-
Possible Cause 2: Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity, which can confound the results of anti-inflammatory assays.
-
Solution: Perform a cytotoxicity assay, such as the MTT assay, to determine the non-toxic concentration range for your specific cell lines.[1][11] In studies on RAW264.7 and A549 cells, this compound showed no cytotoxicity at concentrations up to 40 μM.[1][2]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Elution | See Table 1 below |
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 10.0 | 40 | 60 |
| 30.0 | 30 | 70 |
| 31.0 | 1 | 99 |
| 33.0 | 1 | 99 |
| 33.1 | 55 | 45 |
| 35.0 | 55 | 45 |
-
Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO at 1 mg/mL. Dilute with the initial mobile phase to a final concentration of ~50 µg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Impurity Identification by LC-MS/MS
This protocol is for the structural characterization of potential impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Chromatography: Use the same HPLC conditions as described in Protocol 1 to ensure separation.
-
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Example Value |
| Ionization Mode | ESI Negative |
| Source Voltage | 3.0 kV |
| Capillary Temp. | 250 °C |
| Sheath Gas Pressure | 40 arb |
| Scan Range (m/z) | 150 - 1500 |
| Analysis Mode | Full scan followed by data-dependent MS² |
-
Data Analysis: The full scan will provide the deprotonated molecular ions [M-H]⁻ of this compound and any impurities. The MS² fragmentation spectra can then be used to elucidate the structures of the impurities by comparing them to known fragmentation patterns of flavonoids.[8]
Visualizations
This compound Quality Control Workflow
The following diagram illustrates a standard workflow for the quality control and purity assessment of a this compound sample.
Caption: A workflow for this compound quality control.
This compound Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[1][3] This diagram illustrates the key steps in this mechanism.
Caption: this compound inhibits the MAPK/NF-κB pathway.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with Gancaonin N
Welcome to the technical support center for Gancaonin N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: The primary and most well-documented biological activity of this compound is its anti-inflammatory effect. It has been shown to attenuate the inflammatory response in vitro by downregulating the NF-κB and MAPK signaling pathways.[1][2][3] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[1][2][3]
Q2: In what cell lines have the anti-inflammatory effects of this compound been demonstrated?
A2: The anti-inflammatory effects of this compound have been primarily demonstrated in RAW264.7 murine macrophages and A549 human alveolar epithelial cells stimulated with lipopolysaccharide (LPS).[1][3]
Q3: What is a typical effective concentration range for this compound's anti-inflammatory activity?
A3: In in vitro studies, this compound has been shown to exert its anti-inflammatory effects at concentrations ranging from 5 µM to 40 µM.[1][3]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to be non-cytotoxic to RAW264.7 and A549 cells at concentrations up to 40 µM over a 24-hour period.[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions.
Q5: I am observing an anti-proliferative effect in my cancer cell line, but I was expecting an anti-inflammatory effect. Is this a known activity of this compound?
A5: Yes, in addition to its anti-inflammatory effects, this compound has been reported to have antiproliferative activity in human-derived tumor cell lines.[1][3] This is a key consideration when working with this compound in cancer research, as it may produce effects beyond inflammation modulation.
Troubleshooting Unexpected Results
Issue 1: No Observed Anti-Inflammatory Effect
If you are not observing the expected anti-inflammatory effects of this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Recommendation |
| Compound Solubility and Stability | This compound is a prenylated isoflavone and may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them appropriately, protected from light and repeated freeze-thaw cycles. |
| Cell Line and Passage Number | The responsiveness of cells to stimuli and inhibitors can vary with cell line and passage number. Use low-passage number cells and ensure they are healthy and in the logarithmic growth phase. The anti-inflammatory effects of this compound are well-documented in RAW264.7 and A549 cells; effects in other cell lines may vary. |
| LPS Stimulation | The concentration and source of LPS can significantly impact the inflammatory response. Titrate the LPS concentration to achieve a robust but not overwhelming inflammatory response in your cell line. Ensure the LPS is properly reconstituted and stored. |
| Treatment Timing | The timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment with this compound for a period before LPS stimulation is a common protocol to allow the compound to exert its inhibitory effects.[1] |
| Assay Sensitivity | Ensure your assay for measuring inflammatory markers (e.g., Griess assay for NO, ELISA for cytokines) is sensitive enough to detect changes. Include appropriate positive and negative controls. |
Issue 2: Unexpected Cytotoxicity or Anti-Proliferative Effects
If you observe unexpected cytotoxicity or a reduction in cell proliferation, especially in cancer cell lines, consider these points:
| Potential Cause | Troubleshooting Recommendation |
| Known Anti-Proliferative Activity | This compound has been reported to possess antiproliferative properties against tumor cell lines.[1][3] This effect may be more pronounced in certain cancer cell types or at higher concentrations. |
| Concentration-Dependent Effects | The biological activity of this compound may be concentration-dependent. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. This will help you to differentiate between a specific anti-proliferative effect and general toxicity. |
| Off-Target Effects | Like many natural products, this compound may have multiple cellular targets. The observed effect could be due to interactions with pathways other than NF-κB/MAPK. Consider exploring other potential mechanisms, such as apoptosis induction or cell cycle arrest. |
| Assay Interference | Flavonoid compounds can sometimes interfere with common cell viability assays. For example, they can have reducing properties that affect MTT and other tetrazolium-based assays. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CytoTox-Glo™). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 2 hours, followed by LPS stimulation (1 µg/mL) for the appropriate time (e.g., 30-60 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, ERK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams to illustrate key experimental processes and the known signaling pathway of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits the LPS-induced NF-κB and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Gancaonin N precipitation in stock solutions
Welcome to the technical support center for Gancaonin N. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, particularly in minimizing its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most effective and commonly used solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Ethanol can also be a suitable solvent, as prenylated flavonoids generally show good solubility in it.[2]
Q2: My this compound is not fully dissolving in DMSO. What could be the cause and how can I fix it?
A2: Incomplete dissolution can be due to several factors. Firstly, you might be exceeding the solubility limit of this compound in DMSO. Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1][3]
To aid dissolution, you can employ the following techniques:
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.[1]
-
Gentle Warming: Warm the solution gently in a water bath, not exceeding 37-60°C, with intermittent vortexing.[1][4] Be cautious with temperature as excessive heat can degrade the compound.
Always use newly opened, anhydrous DMSO for the best results.[1]
Q3: I observed precipitation in my this compound stock solution after storing it in the freezer. Why did this happen and is the stock still usable?
A3: Precipitation upon freezing and thawing is a common issue with stock solutions of hydrophobic compounds dissolved in DMSO.[1][3][5] This can be caused by repeated freeze-thaw cycles which can promote the formation of crystalline precipitates that are less soluble.[3]
If you observe a precipitate after thawing, you can often redissolve it by gently warming the solution and vortexing.[1] However, to prevent this from occurring, it is highly recommended to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the solution is subjected to.[1]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C and protected from light.[1] Aliquoting into single-use vials is crucial to maintain the integrity of the compound by avoiding repeated freeze-thaw cycles.[1] While specific stability data for this compound is limited, studies on other prenylated flavonoids suggest good stability under these conditions.[4]
Q5: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common problem due to the poor aqueous solubility of this compound. When the concentrated DMSO stock is diluted into an aqueous environment, the compound can "crash out" of solution. Here are some strategies to minimize this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[1] Higher concentrations of DMSO can also be toxic to cells.
-
Optimize Dilution Technique: Avoid adding the concentrated stock directly to the full volume of media. Instead, perform serial dilutions. A good practice is to first create an intermediate dilution of the stock in a small volume of serum-free media or PBS, mix gently, and then add this to your final volume of complete media.[6]
-
Proper Mixing: Add the this compound solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or stirring.[1] This rapid and even dispersion can help prevent localized high concentrations that lead to precipitation.
-
Temperature Consistency: Ensure both your stock solution and the cell culture medium are at the same temperature before mixing to avoid temperature shock-induced precipitation.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Cloudy appearance or visible precipitate in newly prepared DMSO stock solution. | 1. Exceeded solubility limit. 2. Incomplete dissolution. 3. Use of non-anhydrous (wet) DMSO.[1] | 1. Prepare a more dilute stock solution. 2. Use an ultrasonic bath for 10-15 minutes and/or gently warm the solution to 37-60°C with vortexing.[1][4] 3. Always use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] |
| Precipitate forms after thawing a frozen stock solution. | Repeated freeze-thaw cycles leading to the formation of less soluble crystalline structures.[1] | 1. Gently warm the vial and vortex to attempt to redissolve the precipitate.[1] 2. Best Practice: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1] |
| Precipitate forms immediately upon dilution into aqueous cell culture media. | 1. The final concentration of this compound exceeds its aqueous solubility. 2. Improper dilution technique causing localized high concentrations.[1] 3. Temperature shock from mixing solutions at different temperatures.[1] | 1. Lower the final working concentration of this compound in your experiment. Published studies have successfully used concentrations in the range of 5-40 µM.[7] 2. Perform serial dilutions. Create an intermediate dilution in a small volume of media before adding to the final volume. 3. Ensure both the stock solution and the media are at the same temperature (e.g., 37°C) before mixing.[1] |
| Decreased biological activity of the this compound solution over time. | 1. Degradation of the compound. 2. Inaccurate concentration due to precipitation. | 1. Store stock solutions at -20°C or -80°C, protected from light.[1] Prepare fresh dilutions for each experiment from a frozen aliquot. 2. Before use, visually inspect the thawed aliquot for any precipitate. If present, gently warm and vortex to redissolve. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 368.38 g/mol )
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh out 3.68 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[1]
-
Gentle Warming (if necessary): If dissolution is still incomplete, place the tube in a 37-60°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.[1][4]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol provides a method for diluting a 10 mM DMSO stock solution of this compound to a final working concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Mixing: Gently swirl or invert the flask/plate to ensure even distribution of this compound.
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 0.1%. Always calculate and confirm that the final DMSO concentration in your experiment is below 0.5%.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gancaonin N: A Comparative Analysis of a Promising Glycyrrhiza Isoflavone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gancaonin N with other notable isoflavones from Glycyrrhiza species, supported by experimental data. This analysis delves into the anti-inflammatory, antioxidant, and cytotoxic properties of these compounds, offering a comprehensive overview to inform future research and development.
This compound, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has demonstrated significant biological activities, particularly in the realm of anti-inflammatory effects.[1][2] Its performance, when benchmarked against other well-researched Glycyrrhiza isoflavones like licochalcone A and glabridin, reveals a unique profile with therapeutic potential. This comparison guide synthesizes available data to highlight the similarities and distinctions among these compounds.
Performance Comparison at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound, licochalcone A, and glabridin.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| This compound | NO Production Inhibition | RAW 264.7 Macrophages | Significant inhibition at 5-40 µM | [1][2] |
| PGE2 Production Inhibition | RAW 264.7 Macrophages | Significant inhibition at 5-40 µM | [1][2] | |
| Licochalcone A | ORAI1 Inhibition | Jurkat T-cells | IC50: 2.97 ± 1.217 µM | [3] |
| Kv1.3 Channel Inhibition | Jurkat T-cells | IC50: 0.83 ± 1.222 µM | [3] | |
| KCa3.1 Channel Inhibition | Jurkat T-cells | IC50: 11.21 ± 1.07 µM | [3] | |
| IL-2 Secretion Inhibition | Jurkat T-cells | Significant suppression at 3 & 10 µM | [3] | |
| Glabridin | PGE2 Inhibition | J774A.1 Macrophages | IC50: 11 µM | [4] |
| TXB2 Inhibition | J774A.1 Macrophages | IC50: 11.3 µM | [4] | |
| LTB4 Inhibition | HL-60 Neutrophils | IC50: 5.3 µM | [4] | |
| NO Production Inhibition | RAW 264.7 Macrophages | 33% reduction at 10 µg/mL | [4] |
| Compound | Assay | IC50 / Activity | Reference |
| Licochalcone A | DPPH Radical Scavenging | - | [5] |
| Glabridin | LDL Oxidation Inhibition | 80% inhibition of cell-based LDL oxidation | [4] |
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 & A549 | No cytotoxicity observed up to 40 µM | [6] |
| Licochalcone A | Jurkat T-cells | >10 µM (low cytotoxicity) | [3] |
| Glabridin | A2780 (Ovarian Carcinoma) | 10 | [7] |
| SKNMC (Neuroblastoma) | 12 | [7] | |
| H1299 (Non-small cell lung carcinoma) | 38 | [7] |
In-Depth Analysis of Biological Activities
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] This action is attributed to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Licochalcone A demonstrates its anti-inflammatory prowess by targeting ion channels crucial for T-lymphocyte activation. It effectively inhibits ORAI1, Kv1.3, and KCa3.1 channels, which are vital for calcium signaling and subsequent inflammatory responses.[3] This mechanism leads to the suppression of IL-2 secretion and T-cell proliferation.[3]
Glabridin also displays significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory molecules. It has been shown to inhibit PGE2, thromboxane B2 (TXB2), and leukotriene B4 (LTB4) with notable potency.[4] Furthermore, it reduces NO production in LPS-stimulated macrophages.[4]
Antioxidant Activity
Cytotoxicity Profile
A crucial aspect of any potential therapeutic agent is its safety profile. This compound has been shown to have low cytotoxicity, with no significant impact on the viability of RAW 264.7 and A549 cells at concentrations up to 40 µM.[6] Similarly, licochalcone A exhibits low cytotoxicity against Jurkat T-cells at concentrations effective for its anti-inflammatory activity.[3] In contrast, glabridin, while demonstrating potent anti-inflammatory and cytotoxic effects against cancer cells, shows a narrower therapeutic window with IC50 values for cytotoxicity in the low micromolar range for some cancer cell lines.[7]
Mechanistic Insights: The NF-κB and MAPK Signaling Pathways
A common thread in the anti-inflammatory mechanism of these Glycyrrhiza isoflavones is their modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
This compound has been shown to attenuate the inflammatory response by downregulating the NF-κB and MAPK pathways in an in vitro model of acute pneumonia.[1][2] It reduces the phosphorylation of key MAPK proteins and inhibits the nuclear translocation of the NF-κB p65 subunit.[1]
Licochalcone A also exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.[8]
The diagram below illustrates the general mechanism of NF-κB and MAPK pathway inhibition by Glycyrrhiza isoflavones.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gancaonin N and Gancaonin I: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Gancaonin N and Gancaonin I, two isoflavonoids derived from Glycyrrhiza uralensis (licorice root), have emerged as compounds of interest in pharmacological research. While both share a common origin, current scientific literature reveals distinct and varied biological activities. This guide provides a comprehensive comparative analysis of this compound and Gancaonin I, summarizing their known effects, presenting available quantitative data, and detailing the experimental protocols used to elucidate their mechanisms of action.
At a Glance: Key Biological Activities
| Feature | This compound | Gancaonin I |
| Primary Reported Activity | Anti-inflammatory | Enzyme Inhibition, Antibacterial |
| Mechanism of Action | Downregulation of NF-κB and MAPK signaling pathways | Inhibition of human carboxylesterase 2 (hCES2A) |
| Quantitative Data Available | Inhibition of inflammatory mediators (NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6) | IC50 for hCES2A inhibition |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Gancaonin I, highlighting the differences in their studied biological effects.
Table 1: Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages [1][2]
| Inflammatory Mediator | Concentration of this compound | Inhibition |
| Nitric Oxide (NO) | Concentration-dependent | Significant decrease |
| Prostaglandin E2 (PGE2) | 10-40 μM | Significant suppression |
| Inducible Nitric Oxide Synthase (iNOS) | 5-40 μM | Significant decrease |
| Cyclooxygenase-2 (COX-2) | 20-40 μM | Significant decrease |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and COX-2 Protein Levels in LPS-induced A549 Cells [1]
| Protein | Pretreatment with this compound | Result |
| TNF-α | Yes | Clearly decreased |
| IL-1β | Yes | Clearly decreased |
| IL-6 | Yes | Clearly decreased |
| COX-2 | Yes | Clearly decreased |
Table 3: Enzyme Inhibitory Activity of Gancaonin I
| Enzyme | IC50 Value |
| Human Carboxylesterase 2 (hCES2A) | 1.72 μM |
Table 4: Antiproliferative Activity of this compound [1]
| Cell Lines | Activity |
| Human-derived tumor cell lines | Antiproliferative activity observed |
Note: Specific IC50 values for the antiproliferative activity of this compound against a panel of cancer cell lines were not detailed in the provided search results.
Signaling Pathways and Mechanisms of Action
This compound: A Modulator of Inflammatory Pathways
This compound has been shown to exert its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it downregulates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] This mechanism of action leads to a reduction in the production of various pro-inflammatory mediators.
Gancaonin I: An Inhibitor of Carboxylesterase and a Potential Antibacterial Agent
The primary reported activity of Gancaonin I is the moderate inhibition of human carboxylesterase 2 (hCES2A), an enzyme involved in the metabolism of various drugs and endogenous compounds. This suggests a potential role for Gancaonin I in modulating drug metabolism and efficacy. Furthermore, Gancaonin I has been identified as an antibacterial agent, although quantitative data on its efficacy is currently limited.
Experimental Protocols
This compound: Anti-inflammatory Assays
The anti-inflammatory effects of this compound have been evaluated using the following key experiments:
1. Cell Viability Assay (MTT Assay): [1]
-
Objective: To determine the cytotoxic effects of this compound on RAW264.7 and A549 cells.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 5-40 μM) for 24 hours.
-
MTT solution is added to each well, and the plates are incubated.
-
The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
2. Nitric Oxide (NO) Assay (Griess Assay): [1]
-
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW264.7 cells.
-
Methodology:
-
RAW264.7 cells are pre-treated with this compound.
-
The cells are then stimulated with lipopolysaccharide (LPS).
-
The culture supernatant is collected and mixed with Griess reagent.
-
The absorbance is measured to quantify nitrite concentration, an indicator of NO production.
-
3. Western Blot Analysis: [1]
-
Objective: To determine the effect of this compound on the protein expression of inflammatory mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) and signaling proteins (p-ERK, p-p38, NF-κB).
-
Methodology:
-
Cells are treated with this compound and/or LPS.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific primary and secondary antibodies.
-
Protein bands are visualized and quantified.
-
Gancaonin I: Postulated Experimental Protocols
While specific experimental details for Gancaonin I's reported activities are not extensively available, the following are standard protocols likely employed:
1. Carboxylesterase Inhibition Assay:
-
Objective: To determine the IC50 value of Gancaonin I against hCES2A.
-
Postulated Methodology:
-
A fluorescent substrate of hCES2A is incubated with the enzyme in the presence of varying concentrations of Gancaonin I.
-
The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.
-
The IC50 value is calculated from the dose-response curve.
-
2. Antibacterial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Gancaonin I against various bacterial strains.
-
Postulated Methodology:
-
Serial dilutions of Gancaonin I are prepared in a 96-well plate containing bacterial growth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated, and bacterial growth is assessed by measuring turbidity.
-
The MIC is defined as the lowest concentration of Gancaonin I that inhibits visible bacterial growth.
-
Comparative Conclusion and Future Directions
The current body of research indicates that this compound and Gancaonin I possess distinct pharmacological profiles. This compound is a promising anti-inflammatory agent with a well-defined mechanism of action involving the NF-κB and MAPK pathways. In contrast, Gancaonin I's primary characterized activity is the inhibition of hCES2A, with additional potential as an antibacterial agent.
A direct, comprehensive comparison of their efficacy is currently hampered by the limited research available on Gancaonin I. To fully understand the therapeutic potential of these two related isoflavonoids, further investigation into the biological activities of Gancaonin I is crucial. Future studies should aim to:
-
Elucidate the anti-inflammatory and anticancer properties of Gancaonin I , if any, to enable a direct comparison with this compound.
-
Quantify the antibacterial activity of Gancaonin I by determining its MIC values against a panel of clinically relevant bacteria.
-
Investigate the in vivo efficacy and safety profiles of both compounds to translate the in vitro findings into potential therapeutic applications.
This comparative guide serves as a summary of the current knowledge and a call to action for further research to unlock the full therapeutic potential of these intriguing natural compounds.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin N: A Comparative Analysis of its Anti-Inflammatory Activity
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Gancaonin N in comparison to other known anti-inflammatory agents. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and key signaling pathways.
This compound, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with potent anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory activity of this compound against other well-established natural and synthetic anti-inflammatory agents. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Efficacy of Anti-Inflammatory Compounds
The anti-inflammatory effects of this compound and a panel of comparator compounds were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a widely used in vitro model for studying inflammation. The ability of these compounds to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), is summarized below. Dexamethasone, a potent synthetic corticosteroid, was used as a positive control.
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| This compound | 40 µM | Significant | Significant | Significant | Significant | |
| Curcumin | 10 µM | Potent | Potent | Potent | Significant | [1][4][5] |
| Berberine | 10-100 µM | - | Significant | Significant | - | [2][6] |
| EGCG | 10.67-408.33 µg/mL | Significant | Significant | Significant | - | [3][7][8] |
| Galangin | Not specified | Significant | - | Significant | No effect | [9][10] |
| Astragalin | Not specified | Significant | Significant | Significant | Significant | [11] |
| Dexamethasone | 1 µM | - | Significant | Significant | - | [12][13][14] |
Note: "Significant" and "Potent" are used as described in the source articles. The absence of a value indicates that the data was not specified in the referenced studies in a directly comparable format.
Unraveling the Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, triggering a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2, initiating their transcription. Simultaneously, LPS activates the MAPK pathway, which involves the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These phosphorylated kinases can further activate transcription factors that contribute to the inflammatory response.
This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit and reduce the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.[1] This dual inhibition effectively blocks the inflammatory cascade at multiple levels.
Caption: this compound inhibits inflammation by targeting the NF-κB and MAPK pathways.
Experimental Protocols
To facilitate the replication and validation of the presented findings, detailed protocols for the key experimental assays are provided below.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time periods.
Nitric Oxide (NO) Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After incubation for 10 minutes at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[15][16][17][18][19] In brief, 96-well plates are coated with the capture antibody overnight at 4°C. After blocking, the culture supernatants and standards are added to the wells and incubated. A biotinylated detection antibody is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. The reaction is developed using a substrate solution (e.g., TMB), and the absorbance is measured at 450 nm.
Western Blot Analysis
To determine the protein expression levels of COX-2 and the phosphorylation status of NF-κB and MAPK pathway proteins, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for COX-2, phospho-p65, total p65, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for evaluating the anti-inflammatory effects of test compounds.
Conclusion
This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. This comparative guide provides a framework for evaluating its potential as a therapeutic agent. The presented data and protocols offer a valuable resource for further research and development in the field of inflammation and natural product-based drug discovery.
References
- 1. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti‑inflammatory effect of quercetin and galangin in LPS‑stimulated RAW264.7 macrophages and DNCB‑induced atopic dermatitis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cytokine Elisa [bdbiosciences.com]
Gancaonin N: A Comparative Analysis Against Established NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Gancaonin N in the context of known NF-κB pathway modulators, supported by available experimental data.
This compound, a prenylated isoflavone isolated from Glycyrrhiza uralensis, has emerged as a noteworthy anti-inflammatory agent.[1][2] Its mechanism of action has been linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This guide provides a comparative overview of this compound against three well-characterized NF-κB inhibitors: BAY 11-7082, Bortezomib, and TPCA-1. The comparison focuses on their mechanisms of action, supported by quantitative data where available, and is supplemented with detailed experimental protocols for key assays.
Quantitative Performance Comparison
The following table summarizes the key characteristics and available quantitative data for this compound and the selected known NF-κB inhibitors. A direct comparison of the half-maximal inhibitory concentration (IC50) for NF-κB inhibition by this compound is not available in the reviewed literature. However, studies have demonstrated its efficacy in inhibiting the nuclear translocation of the NF-κB p65 subunit at a concentration of 40 μM.[1]
| Inhibitor | Target in NF-κB Pathway | Mechanism of Action | IC50 for NF-κB Pathway Inhibition |
| This compound | NF-κB p65 | Inhibits nuclear translocation of the p65 subunit.[1] | Data not available. Significant inhibition of p65 nuclear translocation observed at 40 μM.[1] |
| BAY 11-7082 | IκBα Phosphorylation | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα. | ~10 μM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells. |
| Bortezomib | 26S Proteasome | Inhibits the proteasome, thereby preventing the degradation of IκBα and subsequent release and nuclear translocation of NF-κB. | Potency is typically measured by its effect on proteasome activity rather than a direct NF-κB IC50. |
| TPCA-1 | IKK-2 (IκB Kinase β) | A selective inhibitor of IKK-2, which is a key kinase responsible for phosphorylating IκBα. | 17.9 nM in a cell-free assay for IKK-2 inhibition. |
Mechanism of Action and Signaling Pathways
The NF-κB signaling cascade is a central pathway in the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
The following diagrams, generated using the DOT language, illustrate the canonical NF-κB signaling pathway and the distinct points of intervention for this compound and the compared inhibitors.
Caption: The canonical NF-κB signaling pathway.
Caption: Points of intervention for NF-κB inhibitors.
Detailed Experimental Protocols
To facilitate the replication and validation of findings related to NF-κB inhibition, detailed protocols for two key experimental assays are provided below.
NF-κB p65 Nuclear Translocation Assay via Immunofluorescence
This protocol outlines the steps to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cell culture plates (e.g., 24-well plates with coverslips)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and culture overnight to allow for attachment.
-
Treatment: Pre-treat cells with this compound or other inhibitors for the desired time and concentration, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for the appropriate duration. Include untreated and activator-only controls.
-
Fixation: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the p65 (e.g., green or red) channels. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Caption: Workflow for NF-κB p65 nuclear translocation assay.
IκBα Phosphorylation Assay via Western Blot
This protocol describes the detection of phosphorylated IκBα, an indicator of upstream NF-κB pathway activation, using Western blotting.
Materials:
-
Cell culture dishes
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency. Treat with inhibitors and/or activators as described for the immunofluorescence assay. After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a Western blot transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total IκBα.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Gancaonin N's Effects on Cytokine Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Gancaonin N and other natural compounds on cytokine production. The reproducibility of this compound's inhibitory effects on key pro-inflammatory cytokines is evaluated in the context of supporting data from independent studies on compounds with similar mechanisms of action. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to ensure clarity and aid in the interpretation of the presented data.
Executive Summary
This compound, a prenylated isoflavone isolated from Glycyrrhiza uralensis, has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1] The primary mechanism of action is attributed to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This guide compares the quantitative effects of this compound on cytokine inhibition with those of other well-researched natural compounds—Baicalein, Naringenin, Silibinin, and Gastrodin—which also target the MAPK/NF-κB pathways. The consistent findings across these different molecules, under similar experimental conditions, support the reproducibility of the observed anti-inflammatory effects mediated through this pathway.
Comparative Analysis of Cytokine Inhibition
The following tables summarize the in vitro effects of this compound and its alternatives on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated cell lines. It is important to note that direct comparisons of inhibitory percentages should be made with caution due to variations in experimental conditions such as cell type, LPS concentration, and incubation times. IC50 values, where available, provide a more standardized measure of potency.
Table 1: Inhibition of TNF-α Production
| Compound | Cell Line | LPS Conc. | Compound Conc. (µM) | % Inhibition | IC50 (µM) | Reference |
| This compound | A549 | 5 µg/mL | 40 | ~60% | - | [1] |
| Baicalein | RAW 264.7 | 1 µg/mL | 50 | ~50% | 450 | [2][3][4] |
| Naringenin | RAW 264.7 | 100 ng/mL | 80 | ~75% | - | |
| Silibinin | RAW 264.7 | 200 ng/mL | 60 | Mild Inhibition of mRNA | - | [5][6] |
| Gastrodin | BV-2 | 1 µg/mL | 60 | Significant reduction in mRNA and protein | - | [7][8] |
Table 2: Inhibition of IL-1β Production
| Compound | Cell Line | LPS Conc. | Compound Conc. (µM) | % Inhibition | IC50 (µM) | Reference |
| This compound | A549 | 5 µg/mL | 40 | ~70% | - | [1] |
| Baicalein | RAW 264.7 | 1 µg/mL | 1 | Significant | - | [9] |
| Naringenin | RAW 264.7 | Not specified | Not specified | Not specified | - | [10] |
| Silibinin | RAW 264.7 | Not specified | Not specified | Inhibits mRNA | - | [11] |
| Gastrodin | BV-2 | 1 µg/mL | 60 | Significant reduction in mRNA and protein | - | [7][8] |
Table 3: Inhibition of IL-6 Production
| Compound | Cell Line | LPS Conc. | Compound Conc. (µM) | % Inhibition | IC50 (µM) | Reference |
| This compound | A549 | 5 µg/mL | 40 | ~65% | - | [1] |
| Baicalein | RAW 264.7 | Not specified | 50 | ~7.33% | 591.3 | [2][3][4] |
| Naringenin | RAW 264.7 | 100 ng/mL | 80 | ~80% | - | |
| Silibinin | RAW 264.7 | Not specified | Not specified | Not specified | - | |
| Gastrodin | BV-2 | 1 µg/mL | 40 | Significant reduction | - | [8] |
Experimental Protocols
The following is a generalized protocol for an in vitro cytokine inhibition assay based on the methodologies reported in the referenced studies.
1. Cell Culture and Seeding:
-
Human lung carcinoma epithelial-like (A549) or murine macrophage-like (RAW 264.7) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13][14]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13][14]
-
For experiments, cells are seeded into 6-well or 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.[15]
2. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Baicalein).
-
Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration typically ranging from 100 ng/mL to 5 µg/mL.[15][16][17]
-
A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
3. Incubation and Sample Collection:
-
The cells are incubated for a further period, which can range from 4 to 24 hours, depending on the specific cytokine being measured.[12][16]
-
After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The supernatant is stored at -80°C until analysis.
4. Cytokine Quantification:
-
The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
5. Data Analysis:
-
The percentage of cytokine inhibition is calculated using the following formula: % Inhibition = [1 - (Cytokine concentration with compound and LPS / Cytokine concentration with LPS alone)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway targeted by this compound and its alternatives, as well as a typical workflow for the in vitro experiments described.
Caption: this compound inhibits pro-inflammatory cytokine production via the MAPK/NF-κB pathway.
Caption: Experimental workflow for in vitro cytokine inhibition assay.
Conclusion
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Baicalin inhibits LPS-induced inflammation in RAW264.7 cells through miR-181b/HMGB1/TRL4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silibinin Suppresses Mediators of Inflammation through the Inhibition of TLR4-TAK1 Pathway in LPS-induced RAW264.7 Cells [pubs.sciepub.com]
- 12. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 13. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipopolysaccharide Stimulates A549 Cell Migration through p-Tyr 42 RhoA and Phospholipase D1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating the Anticancer Effects of Gancaonin N in Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the anticancer properties of Gancaonin N across various cancer cell lines. While this compound, a prenylated isoflavone from Glycyrrhiza uralensis, has demonstrated notable anti-inflammatory effects, its direct cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines remain an area of active investigation.[1] This document offers standardized experimental protocols and data presentation formats to facilitate robust cross-validation studies.
Comparative Anticancer Activity of this compound: A Data Template
Currently, publicly available data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited. One study indicated that this compound did not exhibit cytotoxicity in A549 lung carcinoma and RAW264.7 macrophage-like cells at concentrations up to 40 μM within a 24-hour period.[1] To encourage and standardize future research, the following table is provided as a template for researchers to populate with their own experimental data. This will enable a clearer, comparative understanding of this compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method | Incubation Time (hrs) | Reference |
| This compound | e.g., MCF-7 | Breast | Data not available | e.g., MTT | e.g., 48 | [Your Study] |
| e.g., A549 | Lung | >40[1] | MTT | 24 | [Citation] | |
| e.g., HepG2 | Liver | Data not available | ||||
| e.g., PC-3 | Prostate | Data not available | ||||
| e.g., HCT116 | Colon | Data not available | ||||
| Doxorubicin | e.g., MCF-7 | Breast | Insert Value | [Reference] |
Known Signaling Pathway: Anti-Inflammatory Action
The most well-documented signaling pathway for this compound is its role in attenuating inflammatory responses through the downregulation of the NF-κB and MAPK pathways.[1][2] This mechanism is particularly relevant in the context of inflammation-driven cancers.
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
To ensure consistency and comparability of data across different studies, the following detailed protocols for key experiments are provided.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is used to investigate the molecular mechanisms of this compound-induced cell death.
Materials:
-
This compound-treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PARP, Caspase-3, LC3B, p62, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Caption: General workflow for Western blot analysis.
By utilizing these standardized protocols and the data comparison template, the research community can collaboratively build a comprehensive understanding of this compound's potential as an anticancer agent. This will enable a more objective assessment of its efficacy and mechanism of action across a diverse range of cancer types.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Gancaonin N: A Comparative Analysis Against Classical MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gancaonin N with other established Mitogen-Activated Protein Kinase (MAPK) pathway inhibitors. The content is based on available experimental data to assist researchers in evaluating its potential as a research tool or therapeutic agent.
Introduction to this compound and the MAPK Pathway
This compound is a prenylated isoflavone isolated from Glycyrrhiza uralensis (licorice root). Recent studies have highlighted its anti-inflammatory properties, which are attributed to its ability to downregulate the NF-κB and MAPK signaling pathways.[1][2] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway consists of three main subfamilies: Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Dysregulation of these pathways is implicated in numerous diseases, making them key targets for drug discovery. This guide compares this compound with well-characterized inhibitors of the MAPK pathway: U0126, PD98059, SB203580, and SP600125.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and other MAPK pathway inhibitors against their respective targets. It is important to note that while IC50 values for the established inhibitors are well-defined from in vitro kinase assays, the data for this compound is currently based on cellular assays measuring the inhibition of protein phosphorylation.
| Inhibitor | Target(s) | IC50 | Comments |
| This compound | p-ERK, p-p38 | Effective at 10-40 µM in cellular assays | Specific IC50 values from in vitro kinase assays are not yet reported. The provided range is based on observed inhibition of ERK and p38 phosphorylation in LPS-stimulated A549 cells.[1] |
| U0126 | MEK1, MEK2 | 72 nM, 58 nM | A potent and selective, non-competitive inhibitor of MEK1 and MEK2. |
| PD98059 | MEK1 | 2-7 µM | A selective inhibitor that binds to the inactive form of MEK1. |
| SB203580 | p38α, p38β | 50 nM, 500 nM | A highly selective inhibitor of p38α and p38β isoforms. |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM, 40 nM, 90 nM | A potent, ATP-competitive, and reversible inhibitor of all JNK isoforms. |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the MAPK signaling cascade and the points of intervention for this compound and the other discussed inhibitors.
Caption: MAPK signaling pathways and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of MAPK pathway inhibitors.
Caption: Workflow for comparing MAPK inhibitors.
Western Blotting for Phosphorylated ERK and p38
This protocol is designed to assess the inhibitory effect of compounds on the phosphorylation of ERK and p38 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 5 µg/mL Lipopolysaccharide (LPS)) for 30 minutes to induce MAPK phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-p38, and total-p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the direct inhibitory activity of a compound on a purified kinase.
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT).
-
Dilute the purified active kinase (e.g., MEK1, p38α) and its specific substrate to the desired concentrations in the assay buffer.
-
Prepare serial dilutions of the inhibitor (this compound or others) in DMSO and then in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the specific kinase).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Logical Framework for Performance Evaluation
The evaluation of this compound's performance relative to other MAPK inhibitors follows a logical progression from initial screening to in-depth mechanistic studies.
Caption: Evaluation of this compound's performance.
Conclusion
This compound emerges as a novel inhibitor of the MAPK signaling pathway, specifically targeting the phosphorylation of ERK and p38. While it may not exhibit the same level of potency in cellular assays as highly specific, synthetic inhibitors like U0126 or SP600125, its natural origin and potential for multi-target activity warrant further investigation. Future studies should focus on determining the precise mechanism of action and in vitro IC50 values of this compound against purified kinases to provide a more direct comparison with existing inhibitors. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to explore the potential of this compound in MAPK-related research and drug development.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gancaonin N and Dexamethasone in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, and dexamethasone, a well-established synthetic glucocorticoid. This analysis is supported by experimental data from in vitro studies, focusing on their mechanisms of action, effects on inflammatory mediators, and cytotoxicity.
Executive Summary
Both this compound and dexamethasone exhibit potent anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While dexamethasone is a widely used and powerful steroidal anti-inflammatory drug, this compound presents as a promising natural alternative with a distinct mechanism of action. This guide delves into the available quantitative data and experimental protocols to facilitate a comprehensive understanding of their respective profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone on various inflammatory markers. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound | Dexamethasone |
| Nitric Oxide (NO) Production | Significant reduction at 5-40 µM[1] | Dose-dependent inhibition (IC50 ≈ 34.60 µg/mL)[2] |
| Prostaglandin E2 (PGE2) Production | Significant reduction at 5-40 µM[1] | Marked reduction[3] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Significant reduction at 5-40 µM[1] | Inhibition of expression[4] |
| Cyclooxygenase-2 (COX-2) Expression | Significant reduction at 5-40 µM[1] | Inhibition of expression[3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | - | Significant inhibition at 1-10 µM[5][6] |
| Interleukin-6 (IL-6) Production | - | Dose-dependent inhibition (10⁻⁹ M to 10⁻⁶ M)[7] |
| Interleukin-1β (IL-1β) Production | - | Inhibition of gene expression[8][9] |
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated A549 Lung Epithelial Cells
| Inflammatory Mediator | This compound | Dexamethasone |
| Tumor Necrosis Factor-alpha (TNF-α) Expression | Significant reduction at 5-40 µM[1] | - |
| Interleukin-6 (IL-6) Expression | Significant reduction at 5-40 µM[1] | - |
| Interleukin-1β (IL-1β) Expression | Significant reduction at 5-40 µM[1] | - |
| Cyclooxygenase-2 (COX-2) Expression | Significant reduction at 5-40 µM[1] | - |
Table 3: Effects on Signaling Pathway Components
| Signaling Pathway Component | This compound (LPS-stimulated A549 cells) | Dexamethasone (LPS-stimulated RAW 264.7 cells) |
| p-ERK | Inhibition of phosphorylation at 5-40 µM[1] | - |
| p-p38 | Inhibition of phosphorylation at 5-40 µM[1] | Inhibition of activation[6] |
| NF-κB p65 Nuclear Translocation | Inhibition at 40 µM[1] | Blocks nuclear translocation[8] |
Mechanism of Action
Both this compound and dexamethasone exert their anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades, which are crucial in the production of pro-inflammatory mediators.
This compound: This isoflavonoid has been shown to inhibit the phosphorylation of key MAPK proteins, namely ERK and p38.[1] By doing so, it prevents the activation of downstream signaling events that lead to the transcription of pro-inflammatory genes. Furthermore, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor.[1]
Dexamethasone: As a glucocorticoid, dexamethasone binds to the glucocorticoid receptor (GR). The activated GR complex can then interfere with the NF-κB pathway in several ways. It can induce the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm. Additionally, the GR can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA. Dexamethasone also inhibits the activation of the p38 MAPK pathway.[6][8]
Signaling Pathway Diagrams
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gancaonin N Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Gancaonin N, a prenylated isoflavone isolated from Glycyrrhiza uralensis, has garnered significant interest for its diverse biological activities. This guide provides a comprehensive comparison of this compound and its potential analogs, focusing on their structure-activity relationships (SAR) in anti-inflammatory, antiproliferative, and antibacterial applications. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug development endeavors.
Anti-inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to attenuate the inflammatory response in various in vitro models.[1][2]
Mechanism of Action: Downregulation of NF-κB/MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been shown to reduce the phosphorylation of key MAPK proteins and inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][2] This, in turn, suppresses the expression of pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 and A549 cells.
| Cell Line | Inflammatory Marker | Concentration of this compound (µM) | Inhibition | Reference |
| RAW264.7 | NO Production | 5-40 | Dose-dependent reduction | [1] |
| RAW264.7 | iNOS Expression | 5-40 | Significant decrease | [1] |
| RAW264.7 | COX-2 Expression | 20-40 | Significant decrease | [1] |
| A549 | TNF-α mRNA Expression | 5-40 | Significant inhibition | [1] |
| A549 | IL-1β mRNA Expression | 5-40 | Significant inhibition | [1] |
| A549 | IL-6 mRNA Expression | 5-40 | Significant inhibition | [1] |
| A549 | COX-2 Protein Expression | 5-40 | Significant inhibition | [1] |
Structure-Activity Relationship (SAR) of Prenylated Isoflavones
While specific SAR studies on a series of this compound analogs are not yet available, general SAR principles for prenylated isoflavones can provide valuable insights into the structural requirements for their biological activities. Prenylation, the addition of a prenyl group, is a key structural feature that often enhances the biological potency of isoflavones.[3][4][5][6]
Antiproliferative Activity
Prenylated isoflavones have been reported to exhibit antiproliferative activity against various cancer cell lines.[1] The presence and position of the prenyl group, as well as other substituents on the isoflavone scaffold, play a crucial role in their cytotoxic effects. While specific IC50 values for a series of this compound analogs are not available, data from other prenylated isoflavones suggest that lipophilicity conferred by the prenyl chain enhances cell membrane permeability and interaction with intracellular targets.
Antibacterial Activity
The antibacterial activity of prenylated isoflavones is well-documented.[5] The prenyl group is often considered a key pharmacophore for antibacterial action, as it increases the lipophilicity of the molecule, facilitating its interaction with bacterial cell membranes. The position and number of hydroxyl groups on the isoflavone core also significantly influence the antibacterial spectrum and potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Seed cells (e.g., RAW264.7, A549) in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with test compounds for 1 hour before stimulating with an inflammatory agent like LPS.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Gancaonin N: A Comparative Meta-Analysis of its Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has emerged as a compound of significant interest in pharmacological research.[1] This meta-analysis provides a comprehensive comparison of the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory effects. While research into other potential therapeutic applications, such as anticancer, antiviral, and antibacterial activities, is still in its nascent stages, this guide summarizes the available experimental data to offer a comparative perspective against other compounds derived from Glycyrrhiza uralensis and other relevant alternatives.
Data Presentation
Table 1: Anti-inflammatory Activity of this compound in vitro
| Cell Line | Treatment | Concentration | Effect | Quantitative Data | Reference |
| RAW264.7 | This compound + LPS (1 µg/mL) | 5-40 µM | Inhibition of Nitric Oxide (NO) Production | Concentration-dependent decrease in NO production.[1] | [1] |
| RAW264.7 | This compound + LPS (1 µg/mL) | 10-40 µM | Inhibition of Prostaglandin E2 (PGE2) Production | Significant suppression of PGE2 levels.[1] | [1] |
| RAW264.7 | This compound + LPS (1 µg/mL) | 5-40 µM | Inhibition of iNOS Protein Expression | Concentration-dependent reduction in iNOS expression.[1] | [1] |
| RAW264.7 | This compound + LPS (1 µg/mL) | 5-40 µM | Inhibition of COX-2 Protein Expression | Concentration-dependent reduction in COX-2 expression.[1] | [1] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of TNF-α mRNA Expression | Significant reduction in a concentration-dependent manner.[2] | [2] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of IL-1β mRNA Expression | Significant reduction in a concentration-dependent manner.[2] | [2] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of IL-6 mRNA Expression | Significant reduction in a concentration-dependent manner.[2] | [2] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of COX-2 Protein Expression | Significant reduction in a concentration-dependent manner.[1] | [1] |
| A549 | This compound + LPS (5 µg/mL) | 40 µM | Inhibition of NF-κB p65 Nuclear Translocation | Significant inhibition observed via immunofluorescence.[1] | [1] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of ERK Phosphorylation | Concentration-dependent inhibition.[1] | [1] |
| A549 | This compound + LPS (5 µg/mL) | 5-40 µM | Inhibition of p38 Phosphorylation | Concentration-dependent inhibition.[1] | [1] |
Table 2: Comparative Antiproliferative and Other Activities of Glycyrrhiza uralensis Compounds
| Compound | Activity | Cell Line/Target | Concentration | Effect | Quantitative Data | Reference |
| This compound | Antiproliferative | Human-derived tumor cell lines | Not specified | Antiproliferative activity | Data not available in detail | [1] |
| Licochalcone A | Anticancer | Various cancer cell lines | Varies | Induction of apoptosis, cell cycle arrest | IC50 values vary depending on the cell line | |
| Glycyrrhizic Acid | Anticancer | Various cancer cell lines | Varies | Cell cycle arrest, induction of autophagy and apoptosis | IC50 values vary depending on the cell line | [3] |
| Trifolirhizin | Antiproliferative | A2780 ovarian cancer | 100 µM | 50% growth inhibition | IC50 ≈ 100 µM | [4] |
| Trifolirhizin | Antiproliferative | H23 lung cancer | 250 µM | Significant anti-proliferative effect | IC50 > 100 µM | [4] |
| Brazilin | Antibacterial | S. aureus, E. coli, S. enteritidis, V. parahaemolyticus | 200 µg/mL | 100% reduction of all tested pathogens at 24h | MIC values not specified | [5] |
Experimental Protocols
Anti-inflammatory Activity Assays
Cell Culture: RAW264.7 murine macrophage cells and A549 human lung carcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with this compound (5-40 µM) for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for 3 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 540 nm.
Nitric Oxide (NO) Assay: RAW264.7 cells were pretreated with this compound (5-40 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture medium was measured as an indicator of NO production using the Griess reagent. Absorbance was read at 540 nm.
Western Blot Analysis: Cells were pretreated with this compound and stimulated with LPS. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-p38, p38, and NF-κB p65, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-time Quantitative PCR (RT-qPCR): A549 cells were pretreated with this compound and stimulated with LPS. Total RNA was extracted, and cDNA was synthesized. RT-qPCR was performed using specific primers for TNF-α, IL-1β, IL-6, and GAPDH. The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
Immunofluorescence: A549 cells grown on coverslips were pretreated with this compound (40 µM) for 2 hours and then stimulated with LPS (5 µg/mL) for 30 minutes. Cells were fixed, permeabilized, and incubated with an anti-NF-κB p65 antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.
Mandatory Visualization
Caption: this compound inhibits the LPS-induced inflammatory response.
Caption: Workflow for in vitro anti-inflammatory experiments.
Conclusion
This compound demonstrates significant anti-inflammatory properties by effectively downregulating the NF-κB and MAPK signaling pathways.[1][6] The available data, primarily from in vitro studies, consistently show its ability to inhibit the production of key pro-inflammatory mediators in a concentration-dependent manner. While preliminary evidence suggests potential antiproliferative activity, further dedicated research is required to elucidate its efficacy and mechanism of action in cancer. Similarly, its potential as an antiviral or antibacterial agent remains largely unexplored.
This meta-analysis highlights this compound as a promising candidate for the development of novel anti-inflammatory therapies. Future research should focus on in vivo studies to validate these findings and explore its pharmacokinetic and safety profiles. Furthermore, comprehensive investigations into its anticancer, antiviral, and antibacterial activities are warranted to fully understand the therapeutic potential of this natural compound. Researchers are encouraged to use the detailed protocols and comparative data presented in this guide to inform their future studies on this compound and other bioactive molecules from Glycyrrhiza uralensis.
References
- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gancaonin N: A Guide for Laboratory Professionals
The proper disposal of Gancaonin N, a prenylated isoflavone compound isolated from Glycyrrhiza uralensis, is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols mitigates risks to personnel and ecosystems. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH-approved respirator is recommended.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The following procedure is based on general principles for the disposal of non-controlled, solid chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS department.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Pathway:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
DO NOT dispose of this compound down the drain or in the regular trash. This is a critical step to prevent environmental contamination.
-
Quantitative Data and Chemical Properties
While specific toxicity and environmental fate data for this compound are limited, the following table summarizes its known chemical and physical properties. This information is crucial for proper handling and for EHS professionals to determine the appropriate final disposal method, which is typically high-temperature incineration for such compounds.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₆ | [3] |
| Molecular Weight | 368.4 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 159 - 162 °C | [3] |
| CAS Number | 129145-52-4 | [3] |
Visualizing the Disposal Workflow
To ensure clarity in the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
This guide provides a foundational framework for the proper disposal of this compound. By prioritizing safety and adhering to institutional and regulatory guidelines, researchers can ensure the responsible management of this chemical waste.
References
Navigating the Safe Handling of Gancaonin N: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Safety Measures
When working with Gancaonin N, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety protocols.
| Equipment/Protocol | Standard Operating Procedure | Justification |
| Eye Protection | Wear chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Wear nitrile or latex gloves. Inspect gloves for integrity before use. | Prevents skin contact with the compound.[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles.[1] |
| Body Protection | Wear a lab coat or protective garment. | Protects skin and personal clothing from contamination.[1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and maintains good laboratory practice.[1] |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | Reduces the concentration of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe and efficient workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[1]
2. Preparation and Handling:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weigh and handle the compound in a designated area, such as a chemical fume hood, to control dust.
-
Avoid creating dust during handling.
-
For solutions, dissolve this compound in an appropriate solvent in a closed system if possible.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
Conduct all experimental procedures involving this compound within a well-ventilated area or fume hood.
4. Decontamination and Cleaning:
-
Clean work surfaces and equipment thoroughly with an appropriate solvent and then with soap and water after use.
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect solid this compound waste and contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes available quantitative data related to the safe handling of this compound. It is important to note that specific occupational exposure limits for this compound have not been established. The cytotoxicity data is derived from in vitro studies and should be interpreted with caution.
| Parameter | Value | Source |
| Cytotoxicity (in vitro) | No significant cytotoxicity observed at concentrations up to 40 µM in RAW 264.7 and A549 cells. | [2] |
Emergency Procedures: Spill Response Workflow
In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate any potential hazards. The following diagram outlines the procedural steps for handling a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
